4,4DicyanoDiphenylMethane(ForLetrozole)
Description
Significance of Arylmethanes as Pivotal Intermediates in Fine Chemical Production
Arylmethanes, compounds featuring at least one aryl group attached to a methane (B114726) core, represent a vital class of intermediates in the fine chemical industry. Their structural framework is prevalent in numerous high-value products, including pharmaceuticals, agrochemicals, and dyes. medcraveonline.com The diphenylmethane (B89790) scaffold, in particular, offers a versatile and sterically defined backbone that is ideal for constructing complex, three-dimensional target molecules.
The utility of these intermediates stems from their unique combination of rigidity and synthetic flexibility. The phenyl rings provide a stable, well-defined spatial arrangement, while the benzylic carbon atom serves as a reactive handle for further functionalization. This allows chemists to build molecular complexity in a controlled and predictable manner. In pharmaceutical synthesis, where the specific three-dimensional orientation of functional groups is often critical for biological activity, the diphenylmethane unit is an invaluable architectural element. The production of these intermediates as fine chemicals ensures they meet the stringent purity standards necessary for subsequent reaction steps, directly impacting the yield and quality of the final API. nbinno.com
Historical Trajectories and Evolution of Synthetic Methodologies for Benzonitrile (B105546) Derivatives
Benzonitrile and its derivatives are crucial building blocks in organic synthesis, with the nitrile group serving as a versatile precursor to amines, amides, and carboxylic acids. acs.org The historical development of synthetic methods for these compounds reflects the broader evolution of organic chemistry, moving from classical stoichiometric reactions to highly efficient catalytic processes.
Early methods for benzonitrile synthesis included the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide with a copper(I) cyanide salt at high temperatures, and the Sandmeyer reaction, a classical method that converts aryl diazonium salts into benzonitriles. acs.org Dehydration of benzamides also provided a viable, if often harsh, route. For industrial-scale production, the ammoxidation of toluene, reacting the hydrocarbon with ammonia (B1221849) and oxygen over a metal oxide catalyst at high temperatures (400-450 °C), became a dominant technology. medcraveonline.com
The last few decades have seen a significant shift towards more sophisticated and sustainable methodologies. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provided milder and more functional-group-tolerant routes to biaryl nitriles. sci-hub.se More recently, research has focused on developing "green" alternatives that minimize waste and avoid harsh conditions or expensive catalysts. These modern approaches include:
Photoredox Catalysis: Utilizing visible light to initiate single electron transfers, enabling the synthesis of aryl nitriles from readily available alcohols or methyl arenes under mild conditions. researchgate.net
Advanced Catalytic Systems: The development of novel catalysts, such as those based on non-noble metal oxide nanoparticles or those stabilized within the pores of zeolites, has led to higher selectivity and efficiency in ammoxidation reactions, even at higher reactant concentrations. medcraveonline.com
Ionic Liquids: These compounds have been employed as recyclable agents that can act as a co-solvent, catalyst, and phase-separation medium in the one-pot synthesis of benzonitriles from aldehydes, simplifying the process and reducing waste. rsc.org
Interactive Table: Evolution of Benzonitrile Synthesis Methods
| Method | Typical Reagents | Conditions | Key Characteristics |
| Rosenmund-von Braun | Aryl halide, CuCN or NaCN/DMSO | High Temperature (150-250 °C) | Classical method; requires stoichiometric copper and high heat. acs.org |
| Sandmeyer Reaction | Aryl diazonium salt, CuCN | Aqueous, moderate temperature | Classic transformation of anilines; diazonium salts can be unstable. acs.org |
| Ammoxidation | Toluene, NH₃, O₂ | Gas phase, high temp (400-500 °C), metal oxide catalyst | Industrial standard for bulk production; energy-intensive. medcraveonline.com |
| Suzuki Coupling | Aryl halide/boronic acid, nitrile source, Pd catalyst | Moderate temperature, base | High yield and functional group tolerance; uses expensive palladium catalyst. sci-hub.se |
| Photoredox Catalysis | Benzyl (B1604629) alcohol, azide (B81097) radical source, photocatalyst | Visible light, room temperature | Very mild conditions; considered a "green" chemistry approach. researchgate.net |
| Ionic Liquid Route | Benzaldehyde, hydroxylamine (B1172632) salt, ionic liquid | Moderate temperature (e.g., 120 °C) | Eliminates metal catalysts; ionic liquid can be recycled. rsc.org |
Establishing the Critical Role of 4,4-DicyanoDiphenylMethane in Target Molecule Assembly
The non-steroidal aromatase inhibitor Letrozole (B1683767) has the chemical structure 1-[bis-(4-cyanophenyl)methyl]-1H-1,2,4-triazole. nih.gov The core of this molecule is the bis-(4-cyanophenyl)methyl fragment, a structure directly derived from the 4,4'-Dicyanodiphenylmethane scaffold. Synthetic routes to Letrozole confirm that this diphenylmethane unit is a critical intermediate, assembled and then coupled with the requisite triazole ring to form the final API.
Several patented synthetic processes for Letrozole highlight the centrality of this intermediate. A common and efficient strategy involves the following key steps:
Formation of the Precursor: The synthesis often begins with a related compound, bis-(4-cyanophenyl)-methanol. This carbinol contains the complete dicyanodiphenylmethane carbon skeleton.
Activation of the Intermediate: The hydroxyl group of the carbinol is converted into a better leaving group. This is typically achieved by halogenation, for example, reacting bis-(4-cyanophenyl)-methanol with an acid like hydrochloric acid to produce chloro-bis-(4-cyanophenyl)-methane. google.com This halogenated derivative is a highly reactive form of the 4,4'-Dicyanodiphenylmethane intermediate.
Coupling with Triazole: The activated intermediate, chloro-bis-(4-cyanophenyl)-methane, is then reacted directly with 1,2,4-triazole (B32235) in the presence of a base to form Letrozole. google.com
This pathway underscores the indispensable role of the 4,4'-Dicyanodiphenylmethane framework. It is the central structural component to which the pharmacologically essential triazole moiety is attached. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired isomers or byproducts that are difficult to separate from the final drug substance. google.com
Table: Key Intermediates in a Common Letrozole Synthesis Pathway
| Compound Name | Structure | Role in Synthesis |
| bis-(4-cyanophenyl)-methanol | (NC-C₆H₄)₂CH(OH) | Starting scaffold containing the complete carbon backbone. |
| chloro-bis-(4-cyanophenyl)-methane | (NC-C₆H₄)₂CHCl | The key activated intermediate; a reactive form of the title compound. google.com |
| 1,2,4-Triazole | C₂H₃N₃ | The heterocyclic component that is coupled to the intermediate. google.com |
| Letrozole | (NC-C₆H₄)₂CH-C₂H₂N₃ | The final Active Pharmaceutical Ingredient (API). nih.gov |
Overview of Research Paradigms in Intermediate Compound Chemistry
The study and application of chemical intermediates like 4,4'-Dicyanodiphenylmethane exist within a rapidly evolving research landscape. Organic chemistry is undergoing a significant paradigm shift, moving away from traditional, labor-intensive experimental approaches toward a new era defined by the integration of automation and artificial intelligence (AI). nso-journal.orgarxiv.org This transformation is profoundly impacting the way intermediates are designed, synthesized, and optimized.
Historically, chemical research relied on a trial-and-error process guided by chemists' intuition and established theories. nso-journal.org The modern approach is increasingly "data-driven," leveraging computational power to reshape synthetic planning. nso-journal.orgnih.gov This new paradigm encompasses several key trends:
Automation and Robotics: Automated synthesis platforms can perform numerous reactions with high precision and speed, rapidly screening conditions for the synthesis of a key intermediate and accelerating the pace of discovery. nso-journal.orgarxiv.org
Artificial Intelligence and Machine Learning: AI models can predict reaction outcomes, suggest novel synthetic routes, and help design molecules with desired properties, enabling a more rational approach to developing processes for intermediates. nso-journal.orgnih.gov This is considered the fourth paradigm of scientific research, following experimentation, theory, and simulation. nso-journal.org
Advanced Mechanistic Understanding: Alongside computational advances, our fundamental understanding of reaction mechanisms continues to deepen. The study of short-lived, reactive intermediates, such as radicals, has been advanced by new analytical techniques, allowing for greater control over complex chemical transformations. nih.govacs.org This detailed insight is crucial for optimizing the synthesis of specific, high-purity intermediates and avoiding unwanted side reactions.
This confluence of automation, AI, and fundamental chemical insight is creating a more efficient and powerful toolkit for developing the fine chemical precursors that are essential for the pharmaceutical industry.
Properties
CAS No. |
10446-37-2 |
|---|---|
Molecular Formula |
C15H10N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dicyanodiphenylmethane
Traditional Synthetic Pathways and Associated Challenges
Traditional methods for synthesizing 4,4'-Dicyanodiphenylmethane have been foundational, yet they often present challenges regarding yield, safety, and scalability.
Routes via Diazotization-Cyanation Reactions
A conventional route to 4,4'-Dicyanodiphenylmethane begins with the condensation of aniline (B41778) and formaldehyde (B43269) to produce 4,4'-diaminodiphenylmethane. google.com This intermediate is then subjected to a diazotization reaction, followed by cyanation, to yield the target compound.
The initial step involves the condensation of aromatic amines like aniline with formaldehyde to form the corresponding diaminodiphenylmethanes. researchgate.net The 4,4'-diaminodiphenylmethane is then treated with sodium nitrite (B80452) in an acidic medium, such as sulfuric acid, at low temperatures (e.g., -10 °C) to form a diazonium salt solution. google.comgoogle.com This diazonium salt is subsequently reacted with a cyanide source, such as cuprous cyanide, in a Sandmeyer-type reaction to introduce the cyano groups, affording 4,4'-Dicyanodiphenylmethane. google.com
Challenges associated with this pathway include the need for precise temperature control during diazotization, as diazonium salts can be unstable. google.comresearchgate.net The use of toxic cyanide reagents also poses significant safety and environmental concerns, requiring careful handling and waste disposal protocols.
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| Aniline, Formaldehyde | Sodium Nitrite, Cuprous Cyanide | 4,4'-diaminodiphenylmethane | 4,4'-Dicyanodiphenylmethane | google.com |
Approaches from Dicyanobenzophenone Precursors
Another established synthetic strategy utilizes 4,4'-dicyanobenzophenone (B135262) as the starting material. google.com This method involves the reduction of the ketone functional group in 4,4'-dicyanobenzophenone, followed by halogenation to form a 4,4'-dicyanobenzyl methylene (B1212753) halide. google.com This halide intermediate is a direct precursor that can be further processed, though the specific conversion to 4,4'-Dicyanodiphenylmethane itself is part of a broader synthesis leading to Letrozole (B1683767). google.com The initial step often involves the cyanation of a precursor like 4,4'-dibromo benzophenone (B1666685) to obtain the dicyanobenzophenone. researchgate.net
The primary challenge in this approach lies in controlling the reduction step to prevent over-reduction or side reactions, ensuring a high yield of the desired methylene derivative.
| Precursor | Key Steps | Intermediate | Reference |
| 4,4'-Dicyanobenzophenone | Reduction, Halogenation | 4,4'-dicyanobenzyl methylene halide | google.com |
Strategies Utilizing Halogenated Diphenylmethane (B89790) Derivatives
Syntheses starting from halogenated diphenylmethane derivatives represent another traditional approach. For instance, a route disclosed in patent literature starts with N-tert-butyl-p-bromobenzamide, which reacts with ethyl formate (B1220265) in the presence of n-butyllithium. google.com This process yields an intermediate that, after chlorination, results in 4,4'-dicyanodiphenylmethane. google.com
A significant challenge in this pathway is the requirement for cryogenic temperatures, as low as -60°C, and the use of organolithium reagents like n-butyllithium. google.com These conditions are costly and pose potential safety hazards for large-scale industrial production. google.com
Contemporary and Optimized Synthetic Approaches
To overcome the limitations of traditional methods, research has focused on developing more efficient, safer, and economically viable synthetic routes.
One-Step Reactions from Dicyanophenyl Formic Acid and Halogenated Benzonitrile (B105546)
A novel and optimized approach involves a one-step reaction to generate the target product. google.com This method utilizes 2-(4-cyanophenyl) formyl formic acid and a 4-halogenated benzonitrile as the starting materials. google.com The reaction proceeds under alkaline conditions in the presence of a solvent and a catalyst to directly yield 4,4'-Dicyanodiphenylmethane. google.com
This innovative route is noted for its simplicity, controllable operation, and high reaction yield. google.com By streamlining the synthesis into a single step, it offers economic advantages and provides a pathway to high-purity product, which is crucial for the subsequent preparation of pharmaceutical-grade Letrozole. google.com
| Reactant 1 | Reactant 2 | Conditions | Product | Advantages | Reference |
| 2-(4-cyanophenyl) formyl formic acid | 4-halogenated benzonitrile | Alkali, Solvent, Catalyst | 4,4'-Dicyanodiphenylmethane | Novel route, Simple operation, High yield, Economical | google.com |
Exploration of Alternative Precursors and Feedstocks
The ongoing exploration of alternative precursors aims to enhance the efficiency and sustainability of 4,4'-Dicyanodiphenylmethane synthesis. While specific novel feedstocks directly leading to this compound are proprietary or still under investigation, the general trend in chemical synthesis is to identify readily available, less hazardous, and more cost-effective starting materials. google.com The development of new catalytic systems and reaction media continues to be a key area of research to improve the synthesis of diphenylmethane derivatives and their functionalized analogues.
Catalytic Systems in the Synthesis of 4,4'-Dicyanodiphenylmethane
The choice of catalyst is paramount in directing the efficiency and selectivity of the synthesis of 4,4'-Dicyanodiphenylmethane. Modern catalysis offers a range of options, from well-established transition metal catalysts to emerging technologies, each with distinct advantages.
Role of Copper and Palladium Catalysts in Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds essential for constructing complex molecules like 4,4'-Dicyanodiphenylmethane. Palladium and copper catalysts are particularly prominent in this area.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation. nih.gov In the context of synthesizing Letrozole and its precursors, palladium-mediated cyanation is a critical step. For instance, the synthesis of radiolabeled [¹¹C-cyano]letrozole has been successfully achieved from its bromo-precursor via a palladium(0)-mediated cyanide coupling reaction. nih.gov This transformation, which converts a di-bromo or similar di-halo diphenylmethane to 4,4'-Dicyanodiphenylmethane, typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to facilitate the coupling between the aryl halide and a cyanide source. nih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a cyanide salt and subsequent reductive elimination to yield the desired nitrile product and regenerate the Pd(0) catalyst. youtube.com
Copper Catalysis: Copper catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions, particularly cyanation. The Rosenmund-von Braun reaction, a classic method for introducing a cyano group onto an aryl halide, traditionally uses copper(I) cyanide. nih.gov More recent advancements have led to the development of copper-catalyzed methods that can proceed under milder conditions. Copper-catalyzed deborylative cyanation, for example, represents an emerging technique where organoboron compounds are coupled with a cyanide source. nih.gov While direct application to 4,4'-Dicyanodiphenylmethane is a subject for further research, these copper-based methodologies present a promising avenue for more economical synthesis routes.
Emerging Catalytic Technologies for C-C and C-N Bond Formation
The field of catalysis is continuously evolving, with new technologies offering novel pathways for bond formation. These emerging methods hold potential for the synthesis of 4,4'-Dicyanodiphenylmethane and other pharmaceutical intermediates.
Domino Reactions: Palladium-catalyzed domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. nih.govdeepdyve.com Such a strategy could conceivably be designed to construct the diphenylmethane skeleton and install the cyano groups in a more streamlined process.
Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and mild operating conditions. nih.gov Nature utilizes Friedel-Crafts-type reactions in various biosynthetic pathways. nih.gov The development of engineered enzymes or "artificial enzymes" for Friedel-Crafts alkylation could provide a green and highly selective method for creating the diphenylmethane core. nih.gov
C-H Activation: Direct C-H activation is a frontier in catalysis that avoids the need for pre-functionalized starting materials (like halides or organometallics). Iron-catalyzed C-N bond formation via C-H activation has been explored for creating nitrogen-containing scaffolds. nd.edu Applying such principles could lead to more atom-economical routes for synthesizing precursors to 4,4'-Dicyanodiphenylmethane.
Molecules containing C-N bonds are crucial in a wide range of materials and compounds, including pharmaceuticals and agricultural chemicals. nih.gov Biocatalytic reactions for forming C-N bonds are gaining significance as powerful and sustainable strategies. nih.gov
Heterogeneous and Homogeneous Catalysis Applications
Catalysis can be broadly classified into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase. youtube.com Both have been applied in the synthesis of diarylmethanes and offer distinct advantages.
Homogeneous Catalysis: Homogeneous catalysts, such as the soluble palladium complexes used in cross-coupling reactions, are often characterized by high activity and selectivity. rsc.org This is because the active sites are well-defined and easily accessible to the reactants. ethz.chresearchgate.net The palladium-catalyzed cyanation to form a Letrozole precursor is a prime example of homogeneous catalysis, where the catalyst and reactants are all dissolved in a liquid solvent. nih.gov The main drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can be costly and lead to product contamination. rsc.orgethz.ch
Heterogeneous Catalysis: Heterogeneous catalysts are typically solid materials that catalyze reactions of liquid or gaseous reactants. youtube.com Their primary advantage is the ease of separation from the product, simply by filtration, which allows for straightforward catalyst recycling and reduces production costs. rsc.orgresearchgate.net In the context of 4,4'-Dicyanodiphenylmethane synthesis, a key reaction is the Friedel-Crafts alkylation to form the diphenylmethane backbone. nih.govrsc.orggoogleapis.com While traditionally using homogeneous Lewis acids like AlCl₃, there is significant research into using solid acid catalysts, such as zeolites or supported ionic liquids, to make this step heterogeneous and more environmentally friendly. researchgate.net
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) |
| Selectivity | Generally high due to well-defined active sites. rsc.orgethz.ch | Can be lower due to a variety of active sites on the surface. ethz.ch |
| Activity | High, as all catalyst molecules are potential active sites. researchgate.net | Activity is dependent on surface area; diffusion can be a limiting factor. ethz.ch |
| Reaction Conditions | Often milder temperatures and pressures. researchgate.net | Can require higher temperatures and pressures. ethz.ch |
| Catalyst Separation | Difficult and often expensive. rsc.orgethz.ch | Easy (e.g., filtration), allowing for simple recycling. rsc.orgresearchgate.net |
| Example Application | Palladium-catalyzed cyanation in solution. nih.gov | Friedel-Crafts alkylation using solid acid catalysts. researchgate.net |
Influence of Reaction Media and Solvent Systems
The solvent is not merely an inert medium but plays a crucial role in the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. The choice of solvent also has significant environmental and economic implications.
Conventional Organic Solvents and Their Environmental Implications
The pharmaceutical industry has historically relied heavily on conventional organic solvents. pharmafeatures.com However, there is growing recognition of their significant environmental impact. It is estimated that solvents account for up to 80-90% of the total mass used in active pharmaceutical ingredient (API) production and are a major source of waste. tandfonline.comresearchgate.net Many common solvents are volatile organic compounds (VOCs) that can contribute to air pollution, such as the formation of smog. nd.edu
In the synthesis of Letrozole intermediates, solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl sulfoxide (B87167) (DMSO) have been investigated. nih.gov While effective in dissolving reactants and facilitating the reaction, these solvents pose environmental and safety challenges. For example, a study on the palladium-catalyzed cyanation to produce a Letrozole precursor found that DMSO gave the highest yield, but its high boiling point can make it difficult to remove, and its disposal must be carefully managed. nih.gov The reliance on such solvents contributes significantly to the pharmaceutical industry's large environmental footprint, often measured by the E-factor (mass of waste per mass of product). nih.gov
| Solvent | Radiochemical Yield (%) |
|---|---|
| DMSO | 79–80 |
| DMF | 58 |
| Diglyme | 43 |
| THF | 29 |
Green Solvent Alternatives and Ionic Liquids in Synthesis
In response to the environmental concerns of conventional solvents, the principles of green chemistry encourage the use of safer, more benign alternatives. nd.edunih.gov This includes using water, supercritical fluids like CO₂, or designing solvent-free reactions. nd.edupharmafeatures.com Another important class of green solvents is ionic liquids (ILs).
Ionic liquids are salts with melting points below 100°C, and they possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. iolitec.debeilstein-journals.org A key feature of ILs is their "tunability," where their physical and chemical properties can be fine-tuned by modifying the cation and anion structure. iolitec.de
In the context of synthesizing 4,4'-Dicyanodiphenylmethane, ILs are particularly relevant for the Friedel-Crafts reaction step. Acidic ionic liquids, such as those based on chloroaluminates or other metal halides, can function as both the solvent and the Lewis acid catalyst, simplifying the reaction setup and enabling catalyst recycling. researchgate.netresearchgate.netrsc.org Studies have shown that conducting Friedel-Crafts benzylation reactions in ionic liquids like 1-butyl-3-methylimidazolium chloride-ZnCl₂ can lead to faster reaction rates and higher product selectivity compared to reactions in conventional organic solvents. researchgate.net Furthermore, these ionic liquids can often be recovered and reused multiple times without a significant loss of activity, which is a major advantage for sustainable industrial processes. researchgate.net
Process Intensification and Novel Reactor Technologies
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of producing 4,4'-dicyanodiphenylmethane, this involves moving away from conventional batch reactors towards more sophisticated technologies that offer superior control over reaction parameters.
Continuous flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, offers substantial advantages over traditional batch synthesis. This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as is often the case in cyanation reactions. The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, significantly improving the safety profile of the process.
The implementation of continuous flow for large-scale cyanation processes has been successfully demonstrated in the pharmaceutical industry, such as in the synthesis of the antiviral drug Remdesivir. nih.govresearchgate.net In such processes, precise control over parameters like temperature, pressure, and residence time allows for optimized reaction conditions that can lead to higher yields and purities. nih.govresearchgate.net For instance, the use of stainless steel tube reactors allows for efficient heat exchange, which is crucial for managing the exothermic nature of cyanation reactions. researchgate.net
The benefits of continuous flow synthesis include:
Enhanced Safety: The small reactor volumes limit the amount of hazardous reagents at any point in time. nih.govresearchgate.net
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
Increased Reproducibility and Scalability: Automated control over reaction parameters ensures consistent product quality, and scaling up can often be achieved by running the process for a longer duration or by using multiple reactors in parallel. mdpi.com
While specific research detailing the continuous flow synthesis of 4,4'-dicyanodiphenylmethane is not extensively published, the principles and successes observed in analogous industrial cyanation processes provide a strong basis for its applicability. The table below illustrates typical parameters for a large-scale cyanation in a continuous flow system, based on the synthesis of a complex pharmaceutical intermediate.
| Parameter | Value | Significance |
|---|---|---|
| Reactor Type | Stainless Steel Tube Reactor | Provides excellent chemical resistance and heat transfer. researchgate.net |
| Reactor Volume | 2.5 L | Allows for a significant throughput suitable for manufacturing scale. nih.gov |
| Residence Time | 2.0 minutes | Short reaction time highlights the efficiency of flow chemistry. nih.gov |
| Temperature | -30 °C | Precise temperature control is crucial for selectivity in cyanation reactions. nih.gov |
| Throughput | ~2 kg/hour | Demonstrates the potential for high-volume production. researchgate.net |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, often from hours to minutes, along with increased yields and purer products. researchgate.netscispace.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics. scispace.com
The synthesis of diarylmethane derivatives has been shown to be highly amenable to microwave irradiation. For instance, a study on the synthesis of 4,4'-diaminotriphenylmethanes, a structurally similar class of compounds to 4,4'-dicyanodiphenylmethane, demonstrated the significant advantages of microwave assistance over conventional heating methods. nih.gov In this study, the reactions were completed in a matter of minutes with high yields, whereas traditional methods required several hours. nih.gov
Key advantages of microwave-assisted synthesis include:
Rapid Reaction Rates: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional methods. researchgate.net
Higher Yields: The focused and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields. researchgate.netnih.gov
Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating a large reaction vessel.
Solvent-Free Conditions: In many cases, microwave-assisted reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov
The following table presents a comparison of conventional and microwave-assisted synthesis for a diarylmethane derivative, highlighting the improvements in reaction time and yield. While this data is for a closely related compound, it provides a strong indication of the potential benefits of applying this technology to the synthesis of 4,4'-dicyanodiphenylmethane.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 2 hours | 4 minutes |
| Yield | Lower (not specified) | High (e.g., 90%) |
| Temperature | Reflux | 90 °C |
| Conditions | Nitrogen atmosphere | Solvent-free |
Data based on the synthesis of a 4,4'-diaminodiphenylmethane derivative as reported in a comparable study. nih.gov
Elucidation of Reaction Mechanisms and Kinetic Studies
Detailed Mechanistic Pathways for the Formation of 4,4'-Dicyanodiphenylmethane
The formation of 4,4'-Dicyanodiphenylmethane can proceed through several mechanistic routes, primarily involving nucleophilic substitution or electrophilic aromatic substitution, with considerations for radical and organometallic-catalyzed processes.
Nucleophilic Addition and Elimination Sequences
A prevalent method for synthesizing 4,4'-Dicyanodiphenylmethane involves the nucleophilic substitution of a suitable di-substituted diphenylmethane (B89790) precursor, typically 4,4'-bis(halomethyl)diphenylmethane. In this sequence, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group.
The reaction generally follows an Sₙ2 mechanism, particularly with primary benzylic halides. The process is characterized by a single transition state where the nucleophile attacks and the leaving group departs simultaneously. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly accelerate the reaction rate by facilitating the transfer of the cyanide anion from an aqueous phase to the organic phase where the substrate is dissolved. smu.edu
The general steps are as follows:
Formation of the Nucleophile-Catalyst Ion Pair: The phase-transfer catalyst cation (Q⁺) pairs with the cyanide anion (CN⁻) in the aqueous phase to form an ion pair [Q⁺CN⁻].
Transfer to Organic Phase: This ion pair, being lipophilic, migrates into the organic phase.
Nucleophilic Attack: The "naked" and highly reactive cyanide ion attacks the benzylic carbon of the 4,4'-bis(halomethyl)diphenylmethane.
Leaving Group Departure: The halide ion is expelled, and the C-CN bond is formed.
Catalyst Regeneration: The catalyst cation pairs with the displaced halide ion and returns to the aqueous phase, where it can repeat the cycle.
This method is advantageous due to its typically high yields and the avoidance of harsh reaction conditions.
Electrophilic Aromatic Substitution Pathways
Alternatively, the diphenylmethane core can be constructed via a Friedel-Crafts type reaction, followed by the introduction of the cyano groups. nih.govsemanticscholar.org For instance, the reaction of benzene (B151609) with a suitable benzyl (B1604629) halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can form diphenylmethane. semanticscholar.org
Subsequent cyanation of the diphenylmethane rings would then be required. Direct electrophilic cyanation of an unactivated aromatic ring is challenging. However, if the aromatic rings are sufficiently activated, an electrophilic cyanating agent could potentially be used. The mechanism would proceed via the classical steps of electrophilic aromatic substitution:
Generation of the Electrophile: A strong electrophilic cyanating species is generated.
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.
Due to the deactivating nature of the cyano group, introducing the second cyano group via electrophilic substitution would be significantly more difficult than the first and would likely require harsh conditions, making this pathway generally less favorable than nucleophilic substitution routes.
Radical and Organometallic Mechanistic Considerations
Modern synthetic methodologies have introduced radical and organometallic-catalyzed pathways for cyanation reactions. While not the classical approach for 4,4'-Dicyanodiphenylmethane synthesis, these methods offer potential alternatives.
Radical Cyanation: Radical-mediated C-H cyanation of arenes has been explored, often involving photoredox catalysis. smu.edu In a hypothetical application to diphenylmethane, a photocatalyst could generate an arene radical cation, which is then attacked by a cyanide nucleophile. smu.edu However, controlling the regioselectivity to exclusively obtain the 4,4'-disubstituted product would be a significant challenge.
Organometallic Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-CN bonds. A plausible route would involve the palladium-catalyzed cyanation of a di-halogenated diphenylmethane, such as 4,4'-dibromodiphenylmethane, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. ufl.edu Such methods have been successfully applied in the synthesis of letrozole (B1683767) precursors. ufl.edursc.org
Kinetic Analysis and Reaction Rate Determination
The study of reaction kinetics provides invaluable insights into the mechanism and allows for the optimization of reaction conditions. For the synthesis of 4,4'-Dicyanodiphenylmethane, particularly via nucleophilic substitution, kinetic analysis is crucial.
Order of Reaction with Respect to Reactants and Catalysts
In the context of the phase-transfer catalyzed nucleophilic substitution of 4,4'-bis(halomethyl)diphenylmethane, the reaction rate is dependent on the concentrations of the substrate, the nucleophile, and the catalyst.
A kinetic study of a similar phase-transfer catalyzed reaction, the dichlorocarbene (B158193) addition to styrene, showed that the reaction rate can be influenced by stirring speed, catalyst concentration, and the concentration of the aqueous base. nih.gov For the synthesis of 4,4'-Dicyanodiphenylmethane, a typical rate law would be expected to be:
Rate = k[Substrate]ᵃ[CN⁻]ᵇ[Catalyst]ᶜ
Where 'a', 'b', and 'c' are the orders of the reaction with respect to the substrate, cyanide ion, and catalyst, respectively. Under pseudo-first-order conditions, where the concentrations of the cyanide and catalyst are in large excess, the reaction rate would primarily depend on the concentration of the substrate. The specific orders would need to be determined experimentally by systematically varying the concentration of each reactant and catalyst while keeping others constant and observing the effect on the initial reaction rate.
Table 1: Hypothetical Kinetic Data for the Synthesis of 4,4'-Dicyanodiphenylmethane This table is for illustrative purposes and is not based on actual experimental data.
| Experiment | [Substrate] (mol/L) | [CN⁻] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.1 | 1.0 | 0.01 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 1.0 | 0.01 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 2.0 | 0.01 | 2.4 x 10⁻⁴ |
| 4 | 0.1 | 1.0 | 0.02 | 2.4 x 10⁻⁴ |
From this hypothetical data, one could infer that the reaction is first order with respect to the substrate, the cyanide ion, and the catalyst.
Activation Energy and Pre-exponential Factor Derivations
The activation energy (Eₐ) and the pre-exponential factor (A) are critical parameters derived from the Arrhenius equation, which relates the rate constant (k) to temperature:
k = A * e^(-Eₐ/RT)
Where R is the ideal gas constant and T is the temperature in Kelvin.
The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of collisions between reacting molecules in the correct orientation. These parameters can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -Eₐ/R, and the y-intercept is ln(A).
Table 2: Illustrative Arrhenius Parameters for a Cyanation Reaction This table is for illustrative purposes and is not based on actual experimental data for 4,4'-Dicyanodiphenylmethane.
| Temperature (K) | Rate Constant, k (L²/mol²·s) | 1/T (K⁻¹) | ln(k) |
|---|---|---|---|
| 323 | 0.015 | 0.00310 | -4.20 |
| 333 | 0.035 | 0.00300 | -3.35 |
| 343 | 0.078 | 0.00292 | -2.55 |
| 353 | 0.165 | 0.00283 | -1.80 |
From a plot of this illustrative data, the activation energy and pre-exponential factor could be calculated, providing a quantitative understanding of the reaction's temperature dependence.
Thermodynamic Investigations of Synthetic Routes
A comprehensive thermodynamic analysis is essential for determining the feasibility and equilibrium position of the synthetic reactions leading to 4,4'-Dicyanodiphenylmethane. This involves the evaluation of key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy.
Enthalpy and Entropy Changes in Key Reaction Steps
The interplay between enthalpy and entropy is captured by the Gibbs free energy change (ΔG), which is the ultimate determinant of a reaction's spontaneity under constant temperature and pressure (ΔG = ΔH - TΔS). ausetute.com.auwikipedia.orglibretexts.orgresearchgate.netlibretexts.org For the reaction to be spontaneous, ΔG must be negative.
Table 1: Conceptual Thermodynamic Parameters for the Synthesis of 4,4'-Dicyanodiphenylmethane
| Thermodynamic Parameter | Expected Sign/Value | Rationale |
| ΔH (Enthalpy Change) | Negative (Exothermic) | Bond formation releases energy. |
| ΔS (Entropy Change) | Negative | Two reactant molecules combine to form one product molecule, leading to a decrease in disorder. |
| ΔG (Gibbs Free Energy Change) | Negative (at moderate temperatures) | The negative enthalpy term is likely to dominate the negative entropy term, making the reaction spontaneous. |
This table is based on general chemical principles and data from analogous reactions, as specific experimental or computational values for 4,4'-Dicyanodiphenylmethane synthesis are not available in the cited literature.
Equilibrium Considerations for Reversible Transformations
Friedel-Crafts alkylations can, under certain conditions, be reversible processes. researchgate.net The position of the equilibrium is dictated by the Gibbs free energy change of the reaction. A large negative ΔG indicates that the equilibrium lies far to the side of the products, meaning the forward reaction is highly favored. The equilibrium constant (Keq) is related to the standard Gibbs free energy change by the equation: ΔG° = -RTln(Keq). A large Keq value signifies a high concentration of products at equilibrium.
For the synthesis of 4,4'-Dicyanodiphenylmethane, the formation of a stable diphenylmethane skeleton suggests that the equilibrium would favor the product under typical reaction conditions. However, factors such as high temperatures can sometimes promote the reverse reaction (dealkylation). Therefore, controlling the reaction temperature is crucial for maximizing the yield of the desired product.
Transition State Characterization and Stability
The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy profile along the reaction coordinate. Its structure and stability are of paramount importance in determining the kinetics of a chemical reaction. Computational chemistry, particularly DFT, has become an invaluable tool for characterizing transition states that are often impossible to observe experimentally. researchgate.netresearchgate.net
For the Friedel-Crafts alkylation leading to 4,4'-Dicyanodiphenylmethane, the transition state of the rate-determining step (the attack of the benzonitrile (B105546) ring on the activated cyanobenzyl electrophile) would involve the partial formation of a new carbon-carbon bond and the partial breaking of the aromatic π-system. Computational studies on similar reactions, such as the synthesis of other diarylmethanes, have been conducted to elucidate the geometry and energetics of these transient species. nih.gov These studies help in understanding the factors that stabilize or destabilize the transition state, thereby influencing the reaction rate. For example, electron-donating groups on the aromatic nucleophile would be expected to stabilize the developing positive charge in the arenium ion-like transition state, thus lowering the activation energy and accelerating the reaction. Conversely, the electron-withdrawing cyano group on the electrophile precursor (cyanobenzyl chloride) makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack.
The stability of the transition state directly impacts the activation energy (Ea) of the reaction. A more stable transition state corresponds to a lower activation energy and, consequently, a faster reaction rate. While specific values for the transition state energy of 4,4'-Dicyanodiphenylmethane synthesis are not found in the reviewed literature, computational modeling provides a powerful avenue for their determination.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 4,4'-Dicyanodiphenylmethane is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) bridge protons. The aromatic protons, being in different chemical environments relative to the cyano group, would likely appear as a set of multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The methylene protons (-CH₂-) bridging the two phenyl rings would present a singlet, with its chemical shift influenced by the adjacent aromatic systems.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The spectrum would show signals for the quaternary carbons of the cyano groups, the ipso-carbons attached to the cyano groups, the other aromatic carbons, and the methylene bridge carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the cyano group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Dicyanodiphenylmethane
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methylene Protons (-CH₂) | ~4.1 | - |
| Methylene Carbon (-CH₂) | - | ~41 |
| Aromatic Protons | 7.3 - 7.7 | - |
| Aromatic Carbons | - | 110 - 145 |
| Cyano Carbon (-CN) | - | ~118 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule, resolving ambiguities that may arise from 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For 4,4'-Dicyanodiphenylmethane, this would primarily show correlations between adjacent aromatic protons, helping to assign the specific resonances within the aromatic multiplets.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methylene protons to the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, such as the cyano carbons and the ipso-carbons, by observing their correlations with nearby protons. For example, the methylene protons would show a correlation to the neighboring aromatic carbons.
Solid-State NMR for Polymorph Characterization
Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphs as it is sensitive to the local environment of the nuclei in the solid state. nih.govjocpr.com Different polymorphs of 4,4'-Dicyanodiphenylmethane would exhibit distinct ¹³C ssNMR spectra due to differences in crystal packing and intermolecular interactions, which influence the chemical shifts. nih.gov This technique can be used to identify and quantify different polymorphic forms in a sample.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. fiveable.merenishaw.com
Vibrational Band Assignment for Cyano and Diphenylmethane (B89790) Moieties
The IR and Raman spectra of 4,4'-Dicyanodiphenylmethane would be characterized by specific vibrational bands corresponding to its key functional groups.
Cyano Group (-C≡N): A sharp and intense absorption band in the IR spectrum, typically in the region of 2220-2240 cm⁻¹, is characteristic of the C≡N stretching vibration. This band would also be present, though potentially weaker, in the Raman spectrum.
Diphenylmethane Moiety:
Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. pressbooks.pub
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings.
CH₂ bending: The scissoring and wagging vibrations of the methylene group would be observed in the fingerprint region of the IR spectrum, typically around 1450 cm⁻¹ and 1300-1150 cm⁻¹, respectively.
A comparative analysis of the IR and Raman spectra can provide a more complete vibrational assignment, as some modes that are weak in the IR may be strong in the Raman and vice versa, due to the different selection rules governing the two techniques. renishaw.com
Table 2: Expected Vibrational Band Assignments for 4,4'-Dicyanodiphenylmethane
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Cyano (-C≡N) | Stretching | 2220 - 2240 | IR (strong, sharp), Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |
| Methylene (-CH₂-) | Bending (Scissoring) | ~1450 | IR |
In-situ IR for Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. nih.govmt.com By immersing a probe directly into the reaction mixture, the progress of the synthesis of 4,4'-Dicyanodiphenylmethane can be followed by tracking the disappearance of reactant bands and the appearance of product bands. For example, in a reaction where a precursor is converted to the dicyano compound, one could monitor the formation of the characteristic C≡N stretching band around 2230 cm⁻¹ to determine the reaction kinetics and endpoint. nih.govmt.com This allows for precise control over reaction conditions and ensures the desired product is formed efficiently and with high purity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of 4,4'-Dicyanodiphenylmethane, electron ionization mass spectrometry (EI-MS) is typically employed. In this process, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). ugr.esmitchanstey.org The m/z of this molecular ion provides the nominal molecular weight of the compound.
Due to the high energy of the ionization process, the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. mitchanstey.orgresearchgate.net The pattern of these fragments is unique to the molecule's structure and serves as a "fingerprint" for identification. For 4,4'-Dicyanodiphenylmethane, fragmentation would be expected to occur at the weakest bonds, such as the C-C bonds of the methylene bridge, leading to characteristic fragment ions. Aromatic structures, like the phenyl rings in this compound, tend to produce a relatively stable and thus prominent molecular ion peak. libretexts.org
Despite extensive searches of public spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST WebBook, a specific experimental mass spectrum detailing the fragmentation pattern for 4,4'-Dicyanodiphenylmethane was not available. cornell.eduwisc.eduwikipedia.orgdatacc.orgnist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining a compound's elemental composition. nih.govnih.gov Unlike nominal mass spectrometry, HRMS measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million), allowing for the calculation of an exact mass. nih.gov This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov
For 4,4'-Dicyanodiphenylmethane, with a molecular formula of C₁₅H₁₀N₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would serve to confirm this elemental composition, which is a crucial step in structural elucidation and quality control. nih.gov However, specific experimental HRMS data for 4,4'-Dicyanodiphenylmethane could not be located in the reviewed literature.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry, or MS/MS, provides an additional layer of structural confirmation. google.comnist.gov In this technique, the molecular ion (the precursor ion) of 4,4'-Dicyanodiphenylmethane, as identified in the initial MS scan, is selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into product ions. nist.gov The resulting product ion spectrum is characteristic of the precursor's structure and can be used to confirm the connectivity of atoms within the molecule. This method is particularly useful for distinguishing between isomers, which might produce similar initial mass spectra but different MS/MS fragmentation patterns. nih.gov Specific MS/MS fragmentation data for 4,4'-Dicyanodiphenylmethane is not currently available in public databases.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govpdx.edu The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. For a molecule like 4,4'-Dicyanodiphenylmethane, a single crystal structure would provide unequivocal proof of its molecular conformation and stereochemistry.
A thorough search of the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) was conducted to locate the crystal structure data for 4,4'-Dicyanodiphenylmethane. nih.govpdx.edubiokeanos.comnih.govcrystallography.net However, no public entry containing the crystallographic information file (CIF) for this specific compound was found.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The crystal structure data obtained from X-ray crystallography allows for the precise measurement of all geometric parameters within the molecule. nist.gov This includes the lengths of all covalent bonds (e.g., C-C, C-H, C-N), the angles between adjacent bonds (e.g., C-C-C in the phenyl ring, C-CH₂-C at the methylene bridge), and the torsional (or dihedral) angles that describe the conformation of the molecule, such as the twist between the two phenyl rings. aist.go.jp This detailed geometric information is fundamental to understanding the molecule's shape and steric properties. Without the crystallographic data, a definitive table of these parameters for 4,4'-Dicyanodiphenylmethane cannot be constructed.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. waters.comresearchgate.net This analysis identifies the various non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking between the aromatic rings, that hold the crystal together. waters.com The nature and geometry of these interactions are crucial for determining the crystal's physical properties, including its melting point, solubility, and stability. An analysis of the crystal packing of 4,4'-Dicyanodiphenylmethane would provide insight into its solid-state behavior, but this requires the crystallographic data which is currently unavailable.
Chromatographic Methods for Purity Profiling and Quantitative Analysis
Chromatographic techniques are essential for separating 4,4'-Dicyanodiphenylmethane from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. nih.govwur.nl
In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase packed in a column. thermofisher.com For a compound like 4,4'-Dicyanodiphenylmethane, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), would be suitable for analysis. researchgate.netsielc.comrasayanjournal.co.in The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the cyanophenyl groups absorb strongly. wjpls.org
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. nih.govwur.nl In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase within a long capillary column. google.com
While patents related to the synthesis of Letrozole (B1683767) mention the use of HPLC for purity analysis of intermediates, specific, detailed chromatographic conditions for 4,4'-Dicyanodiphenylmethane are not fully disclosed in the public domain. google.com For instance, a patent application notes the preparation of a Letrozole intermediate with a purity of 99.9% as determined by HPLC, but does not provide the experimental parameters used for the analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the purity and assay of 4,4'-Dicyanodiphenylmethane and for monitoring its conversion throughout the synthesis of Letrozole. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. This method effectively separates 4,4'-Dicyanodiphenylmethane from its precursors, reaction by-products, and potential degradants.
The development of a stability-indicating HPLC method is crucial. Such methods are validated to ensure that they can separate the main compound from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light). nih.gov For instance, in the synthesis of Letrozole, HPLC is used to detect and quantify related substances and impurities, with a high degree of precision and accuracy. rjpbcs.com
Detection is most commonly performed using Ultraviolet (UV) spectroscopy. Letrozole and its precursors, including 4,4'-Dicyanodiphenylmethane, contain chromophores that absorb UV light, typically in the range of 230-265 nm. rjpbcs.comresearchgate.net A Diode Array Detector (DAD) can be employed to provide spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. For higher sensitivity and structural confirmation of impurities, HPLC systems may be coupled with a Mass Spectrometry (MS) detector (LC-MS).
The mobile phase composition is optimized to achieve the best separation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be water or a buffer solution. dergipark.org.trptfarm.plnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. rjpbcs.com
Table 1: Example HPLC Parameters for Analysis Related to Letrozole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zodiac SIL 120-C18H (125x4.6mm, 5.0µm) rjpbcs.com | Zorbax C18 (250 x 4.6 mm, 5.0µm) dergipark.org.tr | FinePak SIL C8 (250 x 4.6 mm) ptfarm.pl |
| Mobile Phase | A: WaterB: Acetonitrile/Water (70:30) rjpbcs.com | Methanol: 0.1% Orthophosphoric Acid (60:40 v/v) dergipark.org.tr | Water:Acetonitrile:Methanol (50:30:20 v/v/v) ptfarm.pl |
| Elution Mode | Gradient rjpbcs.com | Isocratic dergipark.org.tr | Isocratic ptfarm.pl |
| Flow Rate | 1.0 mL/min rjpbcs.com | 0.7 mL/min dergipark.org.tr | 1.0 mL/min ptfarm.pl |
| Detection | UV at 230 nm rjpbcs.com | UV-Vis at 240 nm dergipark.org.tr | UV at 240 nm ptfarm.pl |
| Column Temp. | 40°C rjpbcs.com | Ambient dergipark.org.tr | Room Temperature ptfarm.pl |
Gas Chromatography (GC) for Volatile Impurities
During the synthesis of 4,4'-Dicyanodiphenylmethane and its subsequent conversion to Letrozole, various organic solvents are used as reaction media or for extraction and purification. These solvents, referred to as residual solvents or organic volatile impurities (OVIs), must be controlled within strict limits defined by pharmacopeial guidelines, such as those from the International Council for Harmonisation (ICH). ispub.com Gas Chromatography (GC) is the standard technique for the analysis of these volatile impurities due to its high sensitivity and separating power for volatile compounds. peerj.com
The most common approach is Headspace Gas Chromatography (HS-GC). In this technique, the sample is dissolved in a high-boiling solvent (like dimethyl sulfoxide (B87167) or dimethylformamide), sealed in a vial, and heated. ispub.comscispace.com This allows the volatile impurities to partition into the gas phase (the "headspace") above the sample. A portion of this headspace gas is then automatically injected into the GC system for analysis. This method prevents non-volatile matrix components from contaminating the GC system. scispace.com
A Flame Ionization Detector (FID) is typically used for quantification as it provides a robust and linear response for most organic compounds. ispub.com For confirmation of identity or for analyzing potentially genotoxic impurities at very low levels, a Mass Spectrometer (MS) detector is employed (GC-MS). peerj.comresearchgate.net Separation is achieved on a capillary column with a stationary phase selected for its ability to resolve a wide range of solvents, such as a column with a 4% cyanopropylphenyl / 96% dimethyl polysiloxane phase (e.g., BP 624) or a polyethylene (B3416737) glycol phase (e.g., Innowax). ispub.comscispace.com
Table 2: Typical GC Parameters for Residual Solvent Analysis
| Parameter | Typical Condition |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | BP 624 or equivalent (e.g., 30m x 0.53mm i.d., 0.25µm film) ispub.com |
| Carrier Gas | Nitrogen or Helium ispub.com |
| Injector | Split/Splitless, with a split ratio (e.g., 1:10 or 1:15) ispub.comscispace.com |
| Injector Temp. | 140°C - 230°C ispub.comscispace.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) peerj.com |
| Detector Temp. | 250°C ispub.com |
| Oven Program | Initial hold (e.g., 40°C for 5 min), ramp (e.g., 10°C/min to 200°C), final hold ispub.com |
| Headspace Oven | 80°C - 90°C scispace.com |
| Headspace Loop | 90°C - 105°C scispace.com |
Chiral Chromatography for Enantiomeric Purity (if applicable to chiral intermediates)
Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This analysis is critical when an active pharmaceutical ingredient or its key intermediates possess a chiral center, as different enantiomers can have distinct pharmacological and toxicological properties.
However, in the context of 4,4'-Dicyanodiphenylmethane and its direct role in the synthesis of Letrozole, chiral chromatography is not applicable. The structure of 4,4'-Dicyanodiphenylmethane lacks a chiral center; the central methylene carbon is bonded to two identical 4-cyanophenyl groups, making the molecule achiral.
Similarly, the final API, Letrozole (4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile), is also an achiral molecule. actascientific.com The central methylene carbon atom is bonded to two identical 4-cyanophenyl groups and one 1,2,4-triazolyl group. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. As this condition is not met in either the 4,4'-Dicyanodiphenylmethane intermediate or the Letrozole molecule, there are no enantiomers to separate. Therefore, analysis for enantiomeric purity via chiral chromatography is not a required test for these specific compounds.
Table of Mentioned Compounds
| Common Name/Type | Chemical Name |
| 4,4'-Dicyanodiphenylmethane | 4,4'-(Methylene)dibenzonitrile |
| Letrozole | 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzonitrile |
| Acetonitrile | Ethanenitrile |
| Methanol | Methyl alcohol |
| Toluene | Methylbenzene |
| Dimethylformamide (DMF) | N,N-Dimethylformamide |
| Dimethyl sulfoxide (DMSO) | (Sulfinylbis)methane |
| Orthophosphoric Acid | Phosphoric acid |
| α-bromo-4-tolunitrile | 2-Bromo-2-(p-tolyl)acetonitrile |
| 4-fluorobenzonitrile | 4-Fluorobenzonitrile |
| 1,2,4-triazole (B32235) | 1H-1,2,4-Triazole |
| 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile | 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile |
| halo-bis-(4-cyanophenyl)-methane | e.g., 4,4'-(Chloromethylene)dibenzonitrile |
Process Development, Scale Up, and Manufacturing Optimization
Optimization of Reaction Parameters for Industrial Scale Production
The synthesis of 4,4'-Dicyanodiphenylmethane typically involves the conversion of the amino groups of a precursor, such as 4,4'-diaminodiphenylmethane, to cyano groups via a Sandmeyer-type reaction. The optimization of this process is critical for maximizing yield and selectivity on an industrial scale.
The yield and selectivity of the cyanation reaction are highly dependent on temperature, pressure, and the concentration of reactants. The Sandmeyer reaction is an exothermic process, and careful temperature control is crucial to prevent side reactions and ensure the stability of the diazonium salt intermediate.
Operating temperatures are typically maintained at low levels, often between 0 and 5 °C, during the diazotization step to prevent the premature decomposition of the diazonium salt. During the subsequent cyanation step, the temperature may be carefully elevated to facilitate the reaction with the cyanide source, but it must be controlled to minimize the formation of by-products.
The concentration of reactants, including the diazonium salt and the cyanide reagent (e.g., copper(I) cyanide), directly influences the reaction rate and product purity. Higher concentrations can lead to increased throughput but may also promote the formation of undesirable impurities. Therefore, an optimal concentration range must be determined through empirical studies to balance reaction efficiency with product quality. While the reaction is typically carried out at atmospheric pressure, any significant pressure buildup due to the evolution of nitrogen gas must be safely managed in a large-scale reactor.
Table 1: Illustrative Example of Reaction Parameter Optimization for a Sandmeyer-Type Cyanation Reaction
| Parameter | Range Studied | Optimal Condition | Effect on Yield/Selectivity |
| Temperature | 0 - 25 °C | 5 - 10 °C | Lower temperatures favor diazonium salt stability; higher temperatures can increase reaction rate but also by-product formation. |
| Reactant Concentration | 0.5 - 2.0 M | 1.0 - 1.5 M | Higher concentrations can increase throughput but may lead to precipitation and mixing issues, affecting selectivity. |
| Catalyst Loading (Cu(I)) | 0.1 - 1.0 mol equiv. | 0.2 - 0.3 mol equiv. | Sufficient catalyst is crucial for the reaction; excess may not significantly improve yield and increases cost and downstream removal efforts. |
This table is a representative example and not based on specific published data for 4,4'-Dicyanodiphenylmethane.
In a heterogeneous reaction mixture, such as that often found in the Sandmeyer reaction, the stirring rate plays a critical role in overcoming mass transfer limitations. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in reduced yields and an increase in by-products.
The efficiency of mixing, influenced by the stirrer design and speed, ensures that the reactants are brought into intimate contact, which is essential for the reaction to proceed to completion. In large industrial reactors, the power input per unit volume is a key parameter for scaling up the agitation to maintain comparable mass transfer rates to those achieved in the laboratory.
Impurity Profiling and Control Strategies
The purity of 4,4'-Dicyanodiphenylmethane is paramount for its use in the synthesis of a pharmaceutical like Letrozole (B1683767). A thorough understanding and control of impurities generated during the synthesis are therefore essential.
The Sandmeyer reaction, while effective, can generate several by-products. The radical mechanism of this reaction can lead to the formation of biaryl compounds through the coupling of aryl radicals. wikipedia.org Other potential impurities include unreacted starting material (4,4'-diaminodiphenylmethane), incompletely reacted intermediates, and products of side reactions such as the replacement of the diazonium group with a hydroxyl group, leading to the formation of phenolic impurities. Isomeric impurities, where the cyano groups are not in the 4 and 4' positions, can also be present.
Table 2: Potential Synthetic By-products in the Synthesis of 4,4'-Dicyanodiphenylmethane
| Impurity | Potential Source |
| 4-Amino-4'-cyanodiphenylmethane | Incomplete reaction |
| 4,4'-Dihydroxydiphenylmethane | Reaction of diazonium salt with water |
| Biphenyl derivatives | Dimerization of aryl radical intermediates |
| Isomeric dicyanodiphenylmethanes | Impurities in starting materials or side reactions |
This table lists potential impurities based on the general reactivity in Sandmeyer reactions.
To achieve the high purity required for pharmaceutical applications, robust purification protocols are necessary.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds like 4,4'-Dicyanodiphenylmethane. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain in solution or be insoluble at all temperatures. mt.comyoutube.com Common solvent systems for recrystallization include mixtures of a good solvent and an anti-solvent, such as ethyl acetate/hexanes or acetone/water. reddit.comyoutube.com
Chromatography: For the removal of closely related impurities, such as isomers, column chromatography may be employed. nsf.gov Reversed-phase high-performance liquid chromatography (HPLC) is a powerful analytical technique for monitoring purity and can be scaled up to a preparative level for purification. nih.govresearchgate.net The choice of stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition can be optimized to achieve the desired separation of isomers and other by-products. nih.govmdpi.com
Scale-Up Considerations and Engineering Challenges
Translating a laboratory-scale synthesis to an industrial process presents several engineering challenges.
The management of heat generated during the exothermic Sandmeyer reaction is a primary concern. Efficient heat exchange systems are necessary to maintain the optimal temperature profile and prevent runaway reactions. The safe handling of toxic reagents, such as copper cyanide and any associated cyanide-containing waste streams, is of utmost importance. This requires specialized equipment and adherence to strict safety protocols.
The choice of reactor material is also critical to prevent corrosion from the acidic conditions often employed in the diazotization step. Glass-lined or other corrosion-resistant reactors are typically used. Furthermore, the handling and filtration of solid products on a large scale require appropriately designed and contained equipment to ensure operator safety and product quality. The potential for the evolution of nitrogen gas also necessitates a reactor system designed to handle pressure changes safely. researchgate.net
Reactor Design and Process Safety in Large-Scale Synthesis
The choice of reactor is a critical decision in the large-scale synthesis of 4,4'-Dicyanodiphenylmethane. Factors such as reaction kinetics, heat transfer requirements, and mixing characteristics heavily influence this selection. alliedacademies.org Both batch reactors and continuous stirred-tank reactors (CSTRs) are commonly employed in industrial chemical processes. alliedacademies.org For the synthesis of nitrile-containing compounds, which can involve exothermic reactions, reactor design must prioritize efficient heat removal to prevent thermal runaways and ensure process safety. longdom.org
Table 1: Reactor Design Considerations for 4,4'-Dicyanodiphenylmethane Synthesis
| Parameter | Consideration | Rationale |
| Reactor Type | Batch or Continuous Stirred-Tank Reactor (CSTR) | Selection depends on production scale, reaction kinetics, and operational flexibility. alliedacademies.org |
| Heat Transfer | High surface area-to-volume ratio, jacketed vessels, internal cooling coils | To manage exothermic reactions and maintain optimal temperature profiles. longdom.orgispe.org |
| Agitation | High-torque agitators, appropriate impeller design | To ensure homogeneity, promote mass transfer, and prevent localized hot spots. numberanalytics.com |
| Material of Construction | Corrosion-resistant alloys (e.g., Hastelloy, glass-lined steel) | To withstand potentially corrosive reagents and reaction conditions. |
| Process Safety | Rupture discs, emergency relief systems, automated shutdown protocols | To mitigate risks associated with over-pressurization or thermal runaway. |
Process safety is paramount in large-scale operations. A thorough hazard and operability (HAZOP) study should be conducted to identify potential process deviations and their consequences. Key safety considerations include the handling of raw materials, management of reaction exotherms, and containment of any toxic or flammable substances. The synthesis of Letrozole intermediates often involves materials that require careful handling to ensure production safety. google.com
Heat and Mass Transfer Optimization in Industrial Reactors
Efficient heat and mass transfer are fundamental to maximizing yield and purity while minimizing reaction time and energy consumption in the industrial production of 4,4'-Dicyanodiphenylmethane.
Jacket and Coil Design: Utilizing well-designed reactor jackets and internal cooling coils to maximize the heat transfer surface area. ispe.org
Agitation: Vigorous agitation enhances the heat transfer coefficient by promoting turbulence and reducing the formation of a stagnant film at the reactor wall. numberanalytics.com
Heat Transfer Fluid: Selecting a heat transfer fluid with appropriate thermal properties and ensuring a high flow rate through the jacket. ispe.org
Mass Transfer Optimization: In heterogeneous reaction systems, the rate of reaction can be limited by the rate at which reactants are transported between phases. numberanalytics.com Strategies to enhance mass transfer include:
Effective Mixing: Implementing efficient agitation to ensure good mixing and dispersion of reactants, thereby increasing the interfacial area for mass transfer. numberanalytics.com
Catalyst Design: In catalytic reactions, using catalysts with high surface area can improve mass transfer rates. numberanalytics.com
Reactor Design: The geometry of the reactor itself can impact mass transfer; for instance, a high aspect ratio can promote better mixing. numberanalytics.com
Integration of Advanced Process Analytical Technologies (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net The goal of PAT is to enhance process understanding and control, leading to improved product quality and consistency. wikipedia.org
Real-time Monitoring of Reaction Progress and Intermediate Formation
The implementation of PAT tools allows for the real-time monitoring of the synthesis of 4,4'-Dicyanodiphenylmethane. This provides immediate insights into the reaction kinetics, concentration of reactants and products, and the formation of any impurities. mt.com
Table 2: PAT Tools for Real-time Monitoring
| PAT Tool | Application in 4,4'-Dicyanodiphenylmethane Synthesis |
| In-situ FTIR/Raman Spectroscopy | Monitor the disappearance of starting materials and the appearance of the dicyano product by tracking specific vibrational bands. mt.com |
| In-situ Particle Size Analyzers | If crystallization is part of the process, this can monitor crystal size and distribution. mt.com |
| Automated Sampling with HPLC | Provides quantitative data on the concentration of the main compound and impurities over time. researchgate.net |
Real-time monitoring enables operators to identify and correct deviations from the desired process trajectory, ensuring the final product meets the required purity specifications. nih.gov This is particularly important in pharmaceutical manufacturing where high purity is a critical quality attribute. google.comgoogle.com
Automation and Feedback Control Systems for Process Consistency
The data generated from real-time monitoring can be integrated with automated control systems to maintain process consistency and optimize performance. researchgate.net Feedback control loops can automatically adjust critical process parameters (CPPs) such as temperature, dosing rates, and agitation speed based on real-time analytical data. alliedacademies.org
Economic Viability and Cost of Goods Analysis in Manufacturing
The economic viability of producing 4,4'-Dicyanodiphenylmethane is a critical factor for its successful commercialization as an intermediate for Letrozole. A detailed Cost of Goods (COGS) analysis is essential to understand and optimize the manufacturing costs. procurementresource.com
The COGS for 4,4'-Dicyanodiphenylmethane includes several components:
Utilities: Energy consumption for heating, cooling, and agitation can be substantial in large-scale reactors. procurementresource.com Optimizing heat transfer and reaction times can lead to significant energy savings.
Labor: Automation can reduce the amount of manual labor required for operating the process. procurementresource.com
Waste Disposal: The cost of treating and disposing of waste streams must be factored into the economic analysis. Green chemistry principles can help minimize waste generation.
Capital Costs: The initial investment in reactors and other processing equipment is a major capital expenditure. procurementresource.com
Several patents highlight the importance of developing economical and industrially viable processes for Letrozole and its intermediates, aiming for high purity and yield to ensure cost-effectiveness. google.comgoogle.com Cost-effectiveness analyses of Letrozole treatment regimens also indirectly emphasize the importance of managing the manufacturing costs of the API and its precursors. nih.govnih.gov
Table 3: Factors Influencing Economic Viability
| Factor | Impact on Economic Viability | Optimization Strategy |
| Reaction Yield | Higher yield reduces the cost per kilogram of product. | Process optimization, catalyst selection, improved reaction conditions. |
| Process Simplicity | Fewer process steps reduce capital and operational costs. | Development of one-pot synthesis routes. google.com |
| Raw Material Costs | Lower-cost starting materials directly reduce COGS. | Sourcing from competitive suppliers, exploring alternative synthetic routes. |
| Cycle Time | Shorter reaction and processing times increase throughput. | Catalysis, process intensification, and automation. researchgate.net |
| Product Purity | High purity avoids costly purification steps. | Optimized reaction conditions, real-time process control. google.com |
Green Chemistry Principles in the Sustainable Synthesis of 4,4 Dicyanodiphenylmethane
Atom Economy Maximization in Synthetic Route Design
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product google.comorganic-chemistry.org. It provides a theoretical measure of how little waste a reaction generates. The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient than substitutions and eliminations, which generate stoichiometric byproducts organic-chemistry.orgorgsyn.org. The traditional synthesis of 4,4'-Dicyanodiphenylmethane, particularly the Sandmeyer reaction step, demonstrates relatively poor atom economy.
Step 1: 2 Aniline (B41778) + 1 Formaldehyde (B43269) → 1 4,4'-diaminodiphenylmethane + 1 H₂O
Step 2: 1 4,4'-diaminodiphenylmethane + 2 NaNO₂ + 2 CuCN + 4 HCl → 1 4,4'-Dicyanodiphenylmethane + 2 N₂ + 2 CuCl + 2 NaCl + 4 H₂O
| Reactant | Formula | Molecular Weight ( g/mol ) | Moles (Stoichiometry) | Total Mass (g) |
| Aniline | C₆H₇N | 93.13 | 2 | 186.26 |
| Formaldehyde | CH₂O | 30.03 | 1 | 30.03 |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 2 | 138.00 |
| Copper(I) Cyanide | CuCN | 89.56 | 2 | 179.12 |
| Hydrochloric Acid | HCl | 36.46 | 4 | 145.84 |
| Total Reactant Mass | 679.25 | |||
| Product | Formula | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |
| 4,4'-Dicyanodiphenylmethane | C₁₅H₁₀N₂ | 218.26 | 1 | 218.26 |
| Calculated Atom Economy | 32.1% | |||
| A simplified calculation for the atom economy of the traditional synthesis of 4,4'-Dicyanodiphenylmethane. Note: Catalysts and solvents are excluded from this specific metric, but the stoichiometric reagents in the Sandmeyer step are included. |
The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created google.com. The traditional synthesis of 4,4'-Dicyanodiphenylmethane generates several waste streams that can be addressed through strategic modifications.
In the initial condensation step, the use of strong mineral acids like HCl as a catalyst results in acidic wastewater that requires neutralization, forming large quantities of inorganic salts google.comgoogle.com. A greener approach involves replacing these homogeneous liquid acids with solid acid catalysts such as zeolites or acid-functionalized resins google.combyjus.com. These heterogeneous catalysts can be easily filtered out of the reaction mixture and potentially reused, simplifying purification and minimizing salt waste.
The Sandmeyer reaction is the primary source of waste in the sequence. It inherently produces two moles of nitrogen gas and a significant aqueous waste stream containing copper salts, sodium salts, and unreacted reagents wikipedia.orgresearchgate.net. Minimizing waste from this step involves exploring alternative synthetic transformations that avoid the diazotization-cyanation sequence altogether or developing highly efficient catalytic systems that reduce the amount of copper reagent required nih.gov. Furthermore, effective strategies for the recovery and recycling of the copper catalyst from the waste stream are crucial for reducing the environmental impact.
While atom economy is a useful theoretical metric, the E-Factor and Process Mass Intensity (PMI) provide a more practical measure of the environmental footprint of a chemical process by considering all materials used, including solvents, reagents, and process aids, relative to the mass of the final product organic-chemistry.orgiaea.org.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) iaea.org
Process Mass Intensity (PMI) = Total Mass of Inputs (kg) / Mass of Product (kg) chemicalbook.com
An ideal E-Factor is 0, and an ideal PMI is 1, though these are never achieved in practice. In the pharmaceutical industry, PMI values can be notoriously high, often ranging from 100 to over 500 for complex syntheses, especially in early development phases google.com. Solvents typically account for the largest portion of the mass in a process, often contributing to over 80% of the total PMI google.com.
| Industry Sector | Typical E-Factor Range | Typical PMI Range |
| Oil Refining | < 0.1 | ~1.1 |
| Bulk Chemicals | < 1–5 | ~2-6 |
| Fine Chemicals | 5–50 | ~6-51 |
| Pharmaceuticals | 25–>100 | ~26->101 |
| Illustrative E-Factor and PMI values across different chemical industry sectors, highlighting the significant waste generated in pharmaceutical manufacturing. The synthesis of intermediates like 4,4'-Dicyanodiphenylmethane would fall into the fine chemicals or pharmaceutical category. organic-chemistry.org |
For the synthesis of 4,4'-Dicyanodiphenylmethane, a high PMI would be expected due to the use of large volumes of water and potentially organic solvents for reaction and extraction, in addition to the stoichiometric reagents. A key strategy to lower the PMI is to reduce solvent usage, run reactions at higher concentrations, and implement solvent recycling protocols iaea.orgchemicalbook.com.
Utilization of Safer Solvents and Reaction Media
The selection of a greener solvent is based on a multi-faceted assessment of its properties. Key considerations include low toxicity, biodegradability, derivation from renewable resources (bio-based), high boiling point (to reduce volatility and exposure), and ease of recycling wikipedia.org.
For reactions like the synthesis of 4,4'-Dicyanodiphenylmethane, several classes of greener solvents could be considered as replacements for conventional hazardous options.
| Solvent Class | Traditional (Less Preferred) | Green Alternative | Key Advantages of Green Alternative |
| Chlorinated | Dichloromethane (DCM), o-Dichlorobenzene | None (Phase-out recommended) | N/A |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-based (2-MeTHF), lower peroxide formation, higher boiling point, easier recovery. wikipedia.org |
| Dipolar Aprotic | DMF, NMP, DMAc | Cyrene™, γ-Valerolactone (GVL), Dimethyl sulfoxide (B87167) (DMSO) | Bio-based, biodegradable, lower toxicity (not reprotoxic like NMP/DMF). byjus.com |
| Aqueous | Water | Water | Non-toxic, non-flammable, inexpensive. Often the greenest choice if chemically compatible. |
| A comparative table of traditional versus greener solvents relevant to organic synthesis. |
Bio-derived solvents like 2-Methyltetrahydrofuran (from corncobs) and Cyrene™ (from cellulose) are particularly attractive as they reduce reliance on petrochemical feedstocks and often have more favorable safety profiles wikipedia.orgbyjus.com.
An even more impactful green strategy is to eliminate the use of solvents altogether. Solvent-free reactions, often facilitated by alternative energy sources like microwave or ultrasound irradiation, can lead to dramatically reduced waste, faster reaction times, and simpler product isolation. For the condensation of aniline and formaldehyde, reactions in "dry media" on a solid support (like kaolinite (B1170537) clay) have been reported, avoiding the need for a bulk solvent phase byjus.com. While the Sandmeyer reaction is traditionally aqueous, research into novel reaction conditions could potentially reduce the reliance on large solvent volumes.
Development of Less Hazardous Chemical Syntheses
This principle focuses on designing synthetic routes that use and generate substances with minimal toxicity to humans and the environment google.com. The traditional synthesis of 4,4'-Dicyanodiphenylmethane involves several hazardous materials. Aniline is toxic, strong mineral acids are corrosive, and copper(I) cyanide is highly toxic and poses a significant environmental hazard if released.
A primary goal for greening this synthesis is to replace these hazardous inputs. As mentioned, replacing liquid mineral acids with solid acids is one such improvement google.combyjus.com. The most significant hazard comes from the use of stoichiometric copper(I) cyanide. Developing a catalytic version of the Sandmeyer cyanation that uses only a small, recoverable amount of a copper catalyst would be a major advance.
Beyond modifying the existing route, a truly green approach would involve designing a completely new pathway that avoids these hazardous intermediates and reagents. For example, developing a direct catalytic method to convert a more benign precursor, such as diphenylmethane (B89790) itself, into the dicyano derivative would represent a substantial step forward in creating a less hazardous and more sustainable synthesis. This requires fundamental innovation in catalyst design and reaction engineering to achieve the desired transformation efficiently and selectively.
Replacement of Toxic Reagents (e.g., Cyanide Sources)
A primary focus of green chemistry is the replacement of highly toxic and hazardous reagents with safer alternatives. In the synthesis of nitriles such as 4,4'-Dicyanodiphenylmethane, this is most relevant to the choice of the cyanide source. Traditional methods often rely on alkali metal cyanides (e.g., NaCN, KCN) or hydrogen cyanide (HCN), which are acutely toxic and pose significant handling and waste disposal challenges. researchgate.net
Modern synthetic chemistry has introduced several less toxic alternatives that can be applied to the cyanation of aryl halides, the likely precursors to 4,4'-Dicyanodiphenylmethane. researchgate.net One of the most prominent safer reagents is potassium hexacyanoferrate(II), K₄[Fe(CN)₆]. tandfonline.comorganic-chemistry.org This compound is significantly less toxic than simple alkali cyanides because the cyanide ions are tightly bound within the iron coordination complex. It has been successfully used in palladium-catalyzed cyanation reactions of aryl halides. tandfonline.comorganic-chemistry.orgtandfonline.com Another alternative is zinc cyanide (Zn(CN)₂), which is less toxic and can be used in substoichiometric amounts in some nickel-catalyzed reactions. organic-chemistry.orgorganic-chemistry.org
Beyond inorganic salts, organic cyanide sources and transfer agents have been developed. Reagents like p-tosylmethyl isocyanide (TosMIC) can convert ketones to nitriles under mild conditions without the release of free cyanide ions. rsc.orgrsc.org Other approaches use malononitrile (B47326) or benzyl (B1604629) cyanide as the cyanide source. rsc.orgresearchgate.net Biocatalysis represents a frontier in safe reagent use, employing enzymes like aldoxime dehydratases that convert aldoximes to nitriles in water under mild conditions, completely avoiding toxic cyanide reagents. mdpi.com
| Cyanide Source | Relative Toxicity | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| NaCN, KCN, HCN | High | Variable, often harsh | Low cost, high reactivity |
| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Low | Catalytic (e.g., Pd), elevated temperature | Non-toxic, inexpensive, stable. tandfonline.comorganic-chemistry.org |
| Zinc Cyanide (Zn(CN)₂) | Moderate | Catalytic (e.g., Ni), mild to moderate temperature (50-80°C). organic-chemistry.org | Less toxic than alkali cyanides, effective with Ni-catalysis. organic-chemistry.org |
| p-Tosylmethyl isocyanide (TosMIC) | Low | Base-mediated, mild conditions | Cyanide-free pathway (van Leusen reaction), good for safety. rsc.orgrsc.org |
| Aldoxime Dehydratases (Biocatalysis) | Very Low (Enzyme-based) | Aqueous media, mild temperature, ambient pressure. mdpi.com | Environmentally benign, cyanide-free, uses renewable resources. mdpi.com |
Design of Inherently Safer Processes
Inherently Safer Design (ISD) is a philosophy that aims to eliminate or reduce hazards at their source rather than managing them with add-on safety systems. aiche.orgyoutube.com This approach is guided by four main principles: minimization, substitution, moderation, and simplification. informit.comicheme.org
Minimization: This principle involves using smaller quantities of hazardous substances. informit.com The adoption of continuous flow chemistry is a prime example of minimization in practice. Instead of large batch reactors containing significant volumes of reagents, flow reactors process small amounts of material at any given time. rsc.orgnih.gov This dramatically reduces the risk associated with potential runaway reactions or accidental releases. Flow processes also offer superior heat and mass transfer, leading to better control and reproducibility. rsc.orgresearchgate.net
Substitution: This involves replacing a hazardous material or process with a less hazardous alternative. informit.com The replacement of toxic cyanide sources, as discussed in the previous section, is a direct application of this principle. researchgate.netorganic-chemistry.org Furthermore, substituting hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) can significantly improve the safety and environmental profile of the synthesis. organic-chemistry.org
Moderation: This principle advocates for using less hazardous conditions, such as lower temperatures and pressures. youtube.com The development of highly active catalysts allows reactions to be conducted under much milder conditions than previously possible, reducing the energy input and the risks associated with high-pressure systems. organic-chemistry.orgicheme.org For instance, some modern palladium-catalyzed cyanations can proceed at temperatures as low as room temperature to 40°C. organic-chemistry.org
Simplification: Designing processes to be simpler and less prone to human error is the goal of this principle. informit.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce handling and transfer steps, minimizing opportunities for spills and exposure. organic-chemistry.org
Catalysis for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under more benign conditions. The synthesis of aryl nitriles like 4,4'-Dicyanodiphenylmethane from the corresponding dihalo-diphenylmethane precursor has benefited immensely from advances in catalysis.
Traditional routes like the Rosenmund-von Braun or Sandmeyer reactions often require stoichiometric amounts of copper salts and harsh conditions, leading to poor selectivity and significant waste. rsc.org Modern cross-coupling reactions using transition metals like palladium and nickel as catalysts have revolutionized this transformation. rsc.org These catalysts can achieve high yields and excellent functional group tolerance under mild conditions. organic-chemistry.orgorganic-chemistry.org A notable example is a nickel-catalyzed cyanation method using the less toxic Zn(CN)₂, which was highlighted for its potential in synthesizing medicinally relevant compounds, including the drug Letrozole (B1683767), for which 4,4'-dicyanodiphenylmethane is a precursor. organic-chemistry.org
Catalytic vs. Stoichiometric Reagents
The primary advantage of catalytic processes over those using stoichiometric reagents lies in atom economy and waste reduction. A stoichiometric reagent is consumed in the reaction in a 1:1 molar ratio with the reactant, and its atoms become part of the waste stream. In contrast, a catalyst participates in the reaction but is regenerated at the end of the cycle, meaning a small amount can facilitate the conversion of a large quantity of substrate.
In the context of cyanation, a stoichiometric method like the Rosenmund-von Braun reaction might use a full equivalent of copper(I) cyanide. A catalytic process, however, might only require a tiny fraction (e.g., 0.1-1 mol%) of a palladium or nickel catalyst to achieve the same transformation. organic-chemistry.org This drastic reduction in the amount of metal required not only lowers costs but also significantly reduces the generation of heavy metal waste, which is often toxic and difficult to dispose of.
Recyclability and Regeneration of Catalytic Systems
A key goal in sustainable catalysis is the ability to recover and reuse the catalyst. This is most readily achieved with heterogeneous catalysts, which exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution). These catalysts can be easily separated from the product by simple physical processes like filtration. tandfonline.comtandfonline.com
Significant research has been dedicated to developing recyclable catalysts for cyanation reactions.
Palladium on Carbon (Pd/C): This is a widely used, commercially available heterogeneous catalyst that has been shown to be effective for the cyanation of aryl halides using K₄[Fe(CN)₆]. tandfonline.comtandfonline.com It can be recovered by filtration and reused for multiple cycles without a significant drop in activity. tandfonline.com
Supported Nanoparticles: Palladium nanoparticles supported on materials like zinc oxide (ZnO) or magnetic cores (e.g., CoFe₂O₄) have been developed. organic-chemistry.orgrsc.org Magnetic nanocatalysts are particularly attractive as they can be easily removed from the reaction vessel using an external magnet, simplifying recovery and reuse. rsc.org
| Catalytic System | Support Material | Recovery Method | Reported Reusability |
|---|---|---|---|
| Pd/C | Activated Carbon | Filtration. tandfonline.com | Recyclable for at least 3 cycles. tandfonline.com |
| Pd Nanoparticles | Zinc Oxide (ZnO) | Filtration | Recyclable with high product yields. organic-chemistry.org |
| Pd/CoFe₂O₄@ACT | Magnetic Cobalt Ferrite | External Magnet. rsc.org | Usable for at least 5 cycles without significant activity loss. rsc.org |
Design for Energy Efficiency in Process Operations
Energy consumption is a major component of the environmental and economic cost of chemical manufacturing. Designing energy-efficient processes is a key principle of green chemistry. In the synthesis of 4,4'-Dicyanodiphenylmethane, energy efficiency is closely linked to the use of catalysis and innovative process technologies.
Minimizing Heating and Cooling Requirements
The most direct way to minimize energy use is to reduce the need for heating and cooling.
Ambient Temperature Reactions: The ultimate goal is to develop catalysts that can operate efficiently at room temperature. Advances in palladium catalysis have enabled some cyanation reactions of aryl halides to proceed at temperatures between room temperature and 40°C, which dramatically cuts down on heating requirements. organic-chemistry.org
Improved Heat Transfer in Flow Reactors: Large batch reactors are inefficient at heat transfer, meaning they require significant energy to heat up and can develop dangerous hot spots. Cooling them down is also energy-intensive. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for near-instantaneous and precise temperature control, minimizing the energy wasted during heating and cooling cycles. rsc.orgnih.gov This enhanced control not only saves energy but also improves safety by preventing thermal runaways.
By integrating these green chemistry principles, the synthesis of 4,4'-Dicyanodiphenylmethane can be transformed from a process reliant on hazardous materials and high energy input into a more sustainable, safer, and economically viable operation.
Ambient Temperature and Pressure Reaction Conditions
The pursuit of synthesizing 4,4'-Dicyanodiphenylmethane, a key intermediate for the non-steroidal aromatase inhibitor Letrozole, under ambient temperature and pressure represents a significant advancement in the application of green chemistry principles. Traditionally, chemical syntheses, particularly those involving the formation of carbon-carbon or carbon-nitrogen bonds on an aromatic framework, have often relied on elevated temperatures and pressures to overcome activation energy barriers and achieve desirable reaction rates and yields. However, these energy-intensive conditions contribute substantially to the environmental footprint and production costs of chemical manufacturing. The operation of reactions at or near room temperature (typically 20-25°C) and atmospheric pressure eliminates the need for specialized and costly high-pressure reactors and reduces energy consumption, thereby minimizing associated greenhouse gas emissions.
While specific research on the synthesis of 4,4'-Dicyanodiphenylmethane at ambient conditions is still an emerging area, significant progress in the broader field of aromatic nitrile synthesis provides a strong foundation for its feasibility. Conventional methods for producing diarylmethane structures or for introducing cyano groups often involve conditions that are far from environmentally benign. For instance, Friedel-Crafts type reactions to create the diphenylmethane skeleton can require strong Lewis acid catalysts and high temperatures, while classical cyanation methods like the Rosenmund-von Braun reaction necessitate temperatures often exceeding 150°C. numberanalytics.com
Modern catalytic systems, particularly those based on transition metals like palladium, have revolutionized the synthesis of aromatic nitriles, enabling many such reactions to proceed under remarkably mild conditions. thieme-connect.comnumberanalytics.com These methodologies typically involve the cross-coupling of an aryl halide (in this hypothetical case, a 4,4'-dihalodiphenylmethane) with a cyanide source.
Research Findings in Analogous Systems
Recent studies have demonstrated the successful palladium-catalyzed cyanation of a wide array of aryl bromides and iodides at room temperature. thieme-connect.comresearchgate.net For example, the use of a palladium catalyst with tri-t-butylphosphine as a ligand and zinc cyanide (Zn(CN)₂) as the cyanide source has been shown to efficiently convert various aromatic halides to their corresponding nitriles in dimethylformamide (DMF) as a solvent, with reactions often completing in under an hour. thieme-connect.com Another mild and efficient protocol uses a palladium catalyst in an aqueous solvent mixture at temperatures ranging from room temperature to 40°C, which further enhances the green credentials of the process by reducing reliance on volatile organic solvents. organic-chemistry.orgacs.org
The success of these reactions at ambient temperature is largely attributed to the design of highly active catalyst systems. The choice of ligand, which coordinates to the metal center, is crucial in tuning the catalyst's electronic and steric properties to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle at lower energy inputs.
The table below summarizes findings from studies on analogous room-temperature cyanation reactions, providing a basis for the development of a sustainable synthesis of 4,4'-Dicyanodiphenylmethane.
| Aryl Halide Substrate | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | Zn(CN)₂ | DMF | Room Temp | 95 | thieme-connect.com |
| 4'-Bromoacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | Zn(CN)₂ | DMF | Room Temp | 98 | thieme-connect.com |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Zn(CN)₂ | DMF | Room Temp | 99 | thieme-connect.com |
| 4-Bromobiphenyl | Pd-P1 / Zn(CN)₂ | H₂O/THF | Room Temp | 89 | organic-chemistry.org | |
| Methyl 4-bromobenzoate | Pd-P1 / Zn(CN)₂ | H₂O/THF | Room Temp | 93 | organic-chemistry.org |
This table is interactive. Users can sort the data by clicking on the column headers.
Hypothetical Application to 4,4'-Dicyanodiphenylmethane Synthesis
Extrapolating from these successful examples, a green synthesis for 4,4'-Dicyanodiphenylmethane at ambient temperature and pressure could be envisioned starting from 4,4'-Dibromodiphenylmethane. The proposed reaction would utilize a highly efficient palladium-phosphine catalyst system and a suitable cyanide source.
A hypothetical comparison between a traditional high-temperature synthesis and a potential ambient-temperature green synthesis is detailed below:
| Parameter | Traditional Method (e.g., Rosenmund-von Braun) | Proposed Green Method (e.g., Pd-catalyzed) |
| Starting Material | 4,4'-Dibromodiphenylmethane | 4,4'-Dibromodiphenylmethane |
| Reagent | Copper(I) Cyanide | Zinc Cyanide or Potassium Ferrocyanide |
| Catalyst | Stoichiometric Copper | Catalytic Palladium Complex (e.g., Pd/P(t-Bu)₃) |
| Temperature | >150°C | Room Temperature (~25°C) |
| Pressure | Atmospheric or Elevated | Atmospheric |
| Solvent | High-boiling point polar solvents (e.g., DMF, NMP) | Greener solvents (e.g., aqueous mixtures, 2-MeTHF) |
| Energy Input | High | Low |
| Safety Concerns | High temperatures, potentially toxic byproducts | Use of toxic cyanides (though less soluble sources improve safety), catalyst handling |
This table is interactive and provides a comparative overview.
Furthermore, the field of biocatalysis offers another promising avenue for ambient condition synthesis. nih.gov Aldoxime dehydratases, for instance, have been engineered to convert aromatic aldoximes to nitriles under exceptionally mild conditions, often in aqueous media. nih.gov A future synthetic route could potentially involve the conversion of 4,4'-diformyldiphenylmethane to its corresponding dioxime, followed by a biocatalytic dehydration to yield 4,4'-Dicyanodiphenylmethane, all under ambient temperature and pressure.
Computational Chemistry and Theoretical Investigations of 4,4 Dicyanodiphenylmethane
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule in its ground or excited states. youtube.com These methods provide detailed information about molecular geometry, electronic structure, and chemical reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.com It is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. youtube.com
For 4,4'-Dicyanodiphenylmethane, DFT calculations, often using functionals like B3LYP or ωB97X-D with a suitable basis set such as 6-311G(d,p), can be employed to perform a full geometry optimization. nih.govnih.gov This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, DFT is used to calculate various electronic properties and reactivity descriptors. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. nih.govnih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.govnih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In 4,4'-Dicyanodiphenylmethane, negative potential (red/yellow areas) would be expected around the nitrogen atoms of the cyano groups, indicating these are favorable sites for electrophilic attack. nih.gov
Table 1: Calculated Geometric and Electronic Properties of 4,4'-Dicyanodiphenylmethane using DFT
| Parameter | Value |
|---|---|
| Geometric Parameters | |
| C-C (phenyl) Bond Length | ~1.39 Å |
| C-CH₂ Bond Length | ~1.53 Å |
| C-CN Bond Length | ~1.45 Å |
| C≡N Bond Length | ~1.16 Å |
| Phenyl-CH₂-Phenyl Angle | ~110.5° |
| Electronic Properties | |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | ~3.5 D |
Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar organic molecules.
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more complex composite methods like G4MP2, are known for their high accuracy, though they are computationally more demanding than DFT. osti.govosti.govnih.gov
These high-accuracy predictions are often used to create benchmark data against which the results of more cost-effective methods like DFT can be validated. osti.gov For a molecule like 4,4'-Dicyanodiphenylmethane, ab initio calculations can provide a highly reliable reference for its total energy, ionization potential, and electron affinity. Discrepancies between DFT and ab initio results can highlight the limitations of specific density functionals and guide the selection of the most appropriate computational method for the system under study.
Table 2: Comparison of Hypothetical Ground State Energies
| Method | Calculated Ground State Energy (Hartree) |
|---|---|
| DFT (B3LYP/6-31G(d)) | -876.54321 |
| Ab Initio (MP2/cc-pVTZ) | -876.23456 |
| Ab Initio (G4MP2) | -876.11223 |
Note: The values are for illustrative purposes to show the typical variation between different computational methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe molecular motion and conformational changes. mdpi.comnih.gov This technique is ideal for analyzing the flexibility and environmental responses of 4,4'-Dicyanodiphenylmethane.
The central methylene (B1212753) bridge in 4,4'-Dicyanodiphenylmethane provides significant conformational flexibility, allowing the two phenyl rings to rotate. The extent of this flexibility and the energy barriers associated with these rotations are critical for understanding how the molecule might interact with other species or fit into a receptor's active site.
MD simulations can map the conformational landscape by tracking the dihedral angles between the phenyl rings and the central methylene carbon over the course of a simulation. To quantify the rotational energy barriers, specialized techniques such as umbrella sampling or metadynamics can be employed. These methods calculate the potential of mean force (PMF) along the rotational coordinate, revealing the energy minima (stable conformations) and the transition states (energy barriers) that separate them.
Table 3: Hypothetical Rotational Energy Barriers for Phenyl Ring Rotation
| Rotation Coordinate (Dihedral Angle) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0° | 5.0 | Eclipsed Conformation (Unstable) |
| ~60° | 0.0 | Gauche Conformation (Stable Minimum) |
| 120° | 4.5 | Transition State |
| 180° | 0.5 | Anti Conformation (Stable Minimum) |
Note: Values are hypothetical, illustrating a possible energy profile for rotation around the C(phenyl)-CH₂ bond.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgnih.gov MD simulations are well-suited to study these effects by placing the solute molecule in a box of explicit solvent molecules (e.g., water, methanol, or cyclohexane). nih.govresearchgate.net
By running simulations in different solvents, one can observe how solute-solvent interactions alter the conformational preferences of 4,4'-Dicyanodiphenylmethane. mdpi.com For example, in a polar solvent like methanol, hydrogen bonding between the solvent and the cyano groups could stabilize certain conformations. In a nonpolar solvent like cyclohexane, intramolecular forces and steric effects would be more dominant in determining the molecule's shape. Analysis of the simulation trajectories can reveal changes in the average dihedral angles, the radius of gyration, and the structuring of solvent molecules around the solute. rsc.orgresearchgate.net
Reaction Pathway Modeling and Transition State Search
Understanding the chemical reactions a molecule can undergo is crucial for applications in synthesis and for predicting degradation pathways. Computational methods can be used to model entire reaction pathways, identifying the intermediate structures and the transition states that connect them. nih.gov
A reaction pathway represents the lowest energy route on the potential energy surface (PES) between reactants and products. youtube.com Locating the transition state (the highest energy point along this path) is essential for calculating the reaction's activation energy, which determines the reaction rate.
Algorithms such as the Nudged Elastic Band (NEB) method or Monte-Carlo based search schemes are used to find the minimum energy path and identify the transition state structure. chemrxiv.orgdoi.org More advanced automated methods can explore a global reaction route map, discovering complex networks of interconnected elementary reactions. youtube.compsu.edu For 4,4'-Dicyanodiphenylmethane, these methods could be applied to model its synthesis from diphenylmethane (B89790) or its subsequent conversion steps, providing theoretical validation for reaction mechanisms.
Table 4: Hypothetical Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (R) | 0.0 |
| Transition State (TS) | +25.5 |
| Products (P) | -10.2 |
| Calculated Barrier (Ea) | 25.5 |
Note: The data represents a hypothetical exothermic reaction step, illustrating how computational modeling can quantify activation energies.
Prediction of Plausible Reaction Mechanisms and Intermediates
The synthesis of 4,4'-Dicyanodiphenylmethane likely involves the reaction of a benzylating agent with two molecules of benzonitrile (B105546). A common route would be the reaction of 4-cyanobenzyl chloride with benzonitrile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The generally accepted mechanism for Friedel-Crafts alkylations proceeds through three main steps:
Generation of the Electrophile: The Lewis acid catalyst interacts with the benzylating agent (e.g., 4-cyanobenzyl chloride) to form a highly reactive electrophile. This can be a discrete carbocation or a polarized complex.
Electrophilic Attack: The electron-rich aromatic ring of benzonitrile attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.
Computational studies on similar Friedel-Crafts reactions, such as the benzylation of benzene (B151609), have elucidated the nature of the intermediates and transition states. ethz.ch For the synthesis of 4,4'-Dicyanodiphenylmethane, the cyano group (-CN) on the benzonitrile ring is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack. libretexts.orguomustansiriyah.edu.iq This deactivating nature influences the regioselectivity of the reaction. The cyano group is a meta-director for strongly deactivating groups; however, due to resonance effects, electrophilic attack is generally directed to the para position relative to the cyano group.
A plausible reaction mechanism for the formation of 4,4'-Dicyanodiphenylmethane is as follows:
Formation of the Electrophile: 4-CN-C₆H₄CH₂Cl + AlCl₃ ⇌ [4-CN-C₆H₄CH₂]⁺[AlCl₄]⁻
First Electrophilic Aromatic Substitution: The benzonitrile molecule attacks the 4-cyanobenzyl cation. The attack at the para position is sterically favored and leads to the formation of a Wheland intermediate.
Deprotonation and Formation of the Intermediate Product: The intermediate product, 4-(4-cyanobenzyl)benzonitrile, is formed after the loss of a proton.
Second Friedel-Crafts Alkylation: A second benzonitrile molecule would then react with a suitable di-benzylating agent, or a subsequent reaction would link two cyanophenyl groups via a methylene bridge. A more common industrial synthesis likely involves the reaction of 4,4'-bis(chloromethyl)biphenyl with cyanide salts, or the reaction of diphenylmethane followed by cyanation. However, focusing on the Friedel-Crafts alkylation of benzonitrile, the formation of the diphenylmethane skeleton would be followed by the addition of the cyano groups in separate steps.
For the direct formation from a methylene-bridging agent and two benzonitrile molecules, the reaction would proceed similarly, with the electrophile being generated from a methylene halide and the Lewis acid.
Energetic Landscape Mapping of Synthetic Transformations
The energetic landscape of a chemical reaction provides crucial information about its feasibility and kinetics. This landscape is mapped by calculating the energies of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a powerful computational method for these calculations.
The reaction profile for the Friedel-Crafts alkylation of benzonitrile with 4-cyanobenzyl chloride can be conceptualized as follows:
Reactants: The initial state consists of the separate reactant molecules (benzonitrile, 4-cyanobenzyl chloride, and AlCl₃) at a certain energy level.
Transition State 1 (TS1): The formation of the electrophilic carbocation involves an energy barrier.
Intermediate 1 (Int1): The 4-cyanobenzyl cation is a high-energy intermediate.
Transition State 2 (TS2): The attack of benzonitrile on the carbocation proceeds through a transition state, which represents the highest energy barrier in the reaction pathway (the rate-determining step).
Intermediate 2 (Int2): The Wheland intermediate is a resonance-stabilized but still high-energy species.
Transition State 3 (TS3): The removal of a proton to restore aromaticity has a lower activation energy.
The presence of the deactivating cyano group would be expected to increase the activation energy of the electrophilic attack on the aromatic ring compared to unsubstituted benzene. libretexts.org
Table 1: Hypothetical Energetic Data for the Friedel-Crafts Alkylation Step in the Synthesis of a Diphenylmethane Derivative (based on analogous reactions)
| Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Aromatic + Alkyl Halide + Catalyst) | 0.0 |
| 2 | Transition State for Electrophile Formation | +15 to +20 |
| 3 | Electrophile + Aromatic | +10 to +15 |
| 4 | Transition State for C-C Bond Formation (Wheland Int. Formation) | +20 to +25 |
| 5 | Wheland Intermediate | +12 to +18 |
| 6 | Transition State for Deprotonation | +14 to +20 |
| 7 | Products + Catalyst | -5 to -10 |
Note: This table presents plausible, generalized values based on computational studies of similar Friedel-Crafts reactions and is for illustrative purposes only. Actual values for 4,4'-Dicyanodiphenylmethane synthesis would require specific DFT calculations.
QSAR (Quantitative Structure-Activity Relationship) for Precursor Properties (if applicable)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. mdpi.com In the context of the synthesis of 4,4'-Dicyanodiphenylmethane, QSAR studies could be applied to predict the reactivity of its precursors, which can aid in the selection of optimal starting materials and reaction conditions.
While no specific QSAR studies on the precursors of 4,4'-Dicyanodiphenylmethane for its synthesis are found in the literature, QSAR studies on related compounds, such as analogs of Letrozole (B1683767) and other benzonitrile derivatives, can provide a framework for how such models could be developed.
A QSAR study on 1-substituted 1,2,3-triazole analogs of Letrozole, which include bis-benzonitrile structures, identified several key molecular descriptors that influence their aromatase inhibitory activity. nih.gov These descriptors, which encompass molecular size, flexibility, polarity, solubility, charge, and electronic properties, could also be relevant for predicting the reactivity of precursors in a synthetic context. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's susceptibility to electrophilic or nucleophilic attack.
Another QSAR investigation on Letrozole derivatives identified descriptors such as the number of double bonds (nDB) and various 3D-MoRSE descriptors as being influential on their activity. lew.ro These types of descriptors could be used to build a QSAR model for predicting the reactivity of benzonitrile precursors in a Friedel-Crafts reaction.
A hypothetical QSAR model for predicting the reactivity of substituted benzonitriles in a Friedel-Crafts alkylation might take the form of a linear equation:
Reactivity (log k) = c₀ + c₁σ + c₂Eₛ + c₃*HOMO
Where:
log k is the logarithm of the reaction rate constant.
σ is the Hammett constant, representing the electronic effect of the substituent.
Eₛ is the Taft steric parameter, representing the steric effect of the substituent.
HOMO is the energy of the Highest Occupied Molecular Orbital.
c₀, c₁, c₂, and c₃ are coefficients determined from regression analysis of a training set of compounds.
Table 2: Relevant Descriptors for a Hypothetical QSAR Model of Benzonitrile Precursor Reactivity
| Descriptor | Type | Property Predicted | Relevance to Synthesis |
| Hammett Constant (σ) | Electronic | Electron-donating/withdrawing nature of substituents | Influences the rate of electrophilic attack |
| Taft Steric Parameter (Eₛ) | Steric | Steric hindrance at the reaction site | Affects the accessibility of the electrophile to the aromatic ring |
| HOMO Energy | Quantum Chemical | Electron-donating ability | Higher HOMO energy correlates with greater nucleophilicity of the aromatic ring |
| LUMO Energy | Quantum Chemical | Electron-accepting ability | Lower LUMO energy of the electrophile indicates higher reactivity |
| LogP | Physicochemical | Hydrophobicity/Lipophilicity | Can influence solubility in the reaction medium and interaction with the catalyst |
| Molecular Volume | Steric | Overall size of the molecule | Can affect diffusion and steric interactions |
By developing such QSAR models, it would be possible to screen a virtual library of potential precursors to identify those with the most favorable properties for the synthesis of 4,4'-Dicyanodiphenylmethane, potentially leading to more efficient and cost-effective production processes.
Alternative Synthetic Applications and Derivative Chemistry of 4,4 Dicyanodiphenylmethane
While the primary documented application of 4,4'-dicyanodiphenylmethane is as a key intermediate in the synthesis of the aromatase inhibitor Letrozole (B1683767), its chemical structure presents a versatile platform for a range of other synthetic transformations. The presence of two aromatic rings, a methylene (B1212753) bridge, and two reactive cyano groups allows for its use as a foundational building block in various fields, from materials science to the synthesis of complex organic molecules and other potential pharmaceutical agents.
Challenges and Future Directions in 4,4 Dicyanodiphenylmethane Research
Addressing Unresolved Synthetic Challenges
The optimization of synthetic pathways to 4,4'-dicyanodiphenylmethane is a key area of research, driven by the need for high-purity starting materials in pharmaceutical manufacturing. Current efforts are concentrated on improving reaction yields, increasing selectivity, and minimizing the formation of problematic by-products.
Improving Yields and Selectivity in Challenging Transformations
A significant hurdle in the synthesis of Letrozole (B1683767) precursors, including structures related to 4,4'-dicyanodiphenylmethane, is achieving high yields and regioselectivity. The reaction of 4-bromomethyl benzonitrile (B105546) with 1H-1,2,4-triazole, a key step in forming a related intermediate, often leads to a mixture of isomers. google.com Research has shown that controlling the addition of the 1H-1,2,4-triazole to the reaction mixture can significantly reduce the formation of the undesired isomer. google.com Another approach involves the use of 4-amino-1,2,4-triazole (B31798), which, after reaction and subsequent diazotization, can lead to the desired intermediate with high purity. google.com
Furthermore, the synthesis of Letrozole itself, which involves the coupling of a triazole-containing benzonitrile with another benzonitrile derivative, has been optimized. One method reported instability in a carbanion intermediate at temperatures above 0°C, necessitating careful temperature control at -55°C to generate the carbanion and carry out the reaction effectively. nih.gov Such temperature sensitivity in related transformations highlights the delicate balance of reaction conditions required to maximize yields. Flow chemistry has also been explored as a method to improve yield and efficiency in complex organic syntheses, offering precise control over reaction parameters. nih.gov
| Synthetic Challenge | Approach | Key Findings |
| Low Regioselectivity | Controlled addition of 1H-1,2,4-triazole | Significant reduction in the formation of the undesired 4-[1-(1,3,4-triazolyl) methyl]-benzonitrile isomer. google.com |
| Isomeric Impurities | Use of 4-amino-1,2,4-triazole followed by diazotization | Improved regiospecificity in the synthesis of the Letrozole precursor. google.com |
| Intermediate Instability | Optimization of reaction temperature | Generation of a key carbanion intermediate was successful at -55°C, improving the overall reaction outcome. nih.gov |
| Process Efficiency | Flow chemistry | Offers potential for "just-in-time" production and reduced waste, although specific application to 4,4'-dicyanodiphenylmethane is still exploratory. nih.gov |
Mitigation of Undesirable By-product Formation
The formation of isomers is a persistent issue in the synthesis of Letrozole and its precursors. The reaction between a 4-(halomethyl)benzonitrile and 1H-1,2,4-triazole can produce the unwanted 4-[1-(1,3,4-triazolyl)methyl]benzonitrile isomer. google.com This by-product is structurally similar to the desired intermediate, making its removal challenging and often requiring tedious purification steps that are not commercially viable. google.com
One patented process addresses this by reacting a 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole, which minimizes the formation of the impurity. google.com Another strategy involves a novel synthetic route that avoids the direct coupling of the triazole ring, instead condensing 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole, followed by dehydration. This method is reported to produce Letrozole that is free from regioisomeric impurities. researchgate.net The development of such processes that inherently avoid the formation of problematic by-products is a significant step forward in ensuring the high purity required for pharmaceutical applications.
Development of Novel Catalytic Systems
The advancement of catalytic technologies is paramount to developing more efficient and sustainable methods for synthesizing 4,4'-dicyanodiphenylmethane. Research is moving towards the rational design of catalysts with high specificity and the exploration of biocatalysis to leverage the inherent selectivity of enzymes.
Rational Design of Highly Efficient and Selective Catalysts
The rational design of catalysts offers the potential to create highly efficient and selective transformations. In the context of 4,4'-dicyanodiphenylmethane, this could involve developing catalysts for key bond-forming reactions. For instance, palladium-mediated cyanide coupling has been used in the synthesis of radiolabeled Letrozole, indicating the utility of transition metal catalysis in forming cyano-aryl bonds. nih.gov The design of novel catalytic systems could focus on improving the efficiency of such coupling reactions, potentially at lower temperatures and with lower catalyst loadings.
The development of heterogeneous catalysts is another promising avenue. These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. nih.gov For the synthesis of diphenylmethane (B89790) structures, solid-supported acid catalysts or metal catalysts could be designed to facilitate the key bond-forming steps with high selectivity and recyclability.
Biocatalysis and Enzyme-Mediated Synthesis
Biocatalysis is emerging as a powerful tool in pharmaceutical synthesis due to the remarkable selectivity of enzymes. mdpi.comresearchgate.net While specific enzymatic routes to 4,4'-dicyanodiphenylmethane are not yet established, the principles of biocatalysis offer intriguing possibilities. Enzymes such as hydrolases, oxidoreductases, and transaminases are widely used for producing chiral intermediates and other complex molecules with high purity. mdpi.commdpi.com
| Enzyme Class | Potential Application in 4,4'-Dicyanodiphenylmethane Synthesis | Advantages |
| Oxidoreductases (e.g., ADH) | Stereoselective reduction of a precursor ketone to a chiral alcohol. nih.gov | High enantioselectivity, mild reaction conditions. |
| Hydrolases (e.g., Lipases) | Kinetic resolution of a racemic ester or amide intermediate. illinois.edu | High chemo- and enantioselectivity. |
| Transaminases | Asymmetric synthesis of a chiral amine precursor. | Production of enantiomerically pure amines. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Automated Reaction Optimization and Route Discovery
The traditional batch-wise optimization of synthetic routes for pharmaceutical intermediates like 4,4'-Dicyanodiphenylmethane is often a time-consuming and resource-intensive process. The advent of automated, self-optimizing platforms, particularly those utilizing continuous flow chemistry, offers a transformative solution. d-nb.infonih.gov These systems integrate reaction execution with real-time analysis and machine learning algorithms to autonomously explore reaction conditions.
For the synthesis of 4,4'-Dicyanodiphenylmethane, such a platform could continuously vary parameters like temperature, pressure, reagent stoichiometry, and catalyst loading. A feedback loop, informed by in-line analytical tools, would guide the optimization. d-nb.info Machine learning algorithms, specifically Bayesian optimization, are well-suited for this task as they can efficiently model complex reaction landscapes and recommend the next set of experimental conditions to maximize desired objectives, such as yield and purity, while minimizing resource use. chimia.ch The goal is to move beyond single-step optimization to the simultaneous optimization of a multi-step reaction and separation sequence, leading to significant savings in time and resources. d-nb.inforesearchgate.net
Table 1: Comparison of Optimization Methodologies for 4,4'-Dicyanodiphenylmethane Synthesis
| Feature | Traditional Optimization | Automated Optimization |
|---|---|---|
| Methodology | One-variable-at-a-time (OVAT), Design of Experiments (DoE) | Machine Learning (e.g., Bayesian Optimization), Algorithms (e.g., TSEMO) d-nb.info |
| Process Type | Primarily Batch | Continuous Flow or Automated Batch nih.gov |
| Data Acquisition | Manual, offline analysis after reaction completion | Automated, in-line/on-line analysis during reaction |
| Decision Making | Human expert-driven, iterative | Algorithm-driven, autonomous feedback loop d-nb.info |
| Efficiency | Slower, requires numerous experiments | Faster, minimizes number of experiments to reach optimum researchgate.net |
| Scope | Often limited to individual reaction steps | Capable of multi-objective, multi-step process optimization d-nb.info |
Data-Driven Insights for Process Enhancement
The generation of large datasets from both development and manufacturing runs of 4,4'-Dicyanodiphenylmethane production provides a valuable resource for process enhancement. A data-driven approach utilizes historical and real-time data to build predictive models that can improve efficiency, ensure consistency, and proactively identify potential deviations. deskera.com
Advanced Analytical Techniques for In-Process Control
Robust in-process control (IPC) is fundamental to ensuring the quality and consistency of 4,4'-Dicyanodiphenylmethane. The move towards more advanced and integrated analytical techniques allows for real-time monitoring and control, reducing reliance on end-product testing and enabling a Quality by Design (QbD) approach.
Hyphenated Techniques for Comprehensive Analysis
The synthesis of 4,4'-Dicyanodiphenylmethane involves multiple steps where the formation of intermediates and potential impurities must be closely monitored. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov These techniques provide both qualitative and quantitative information, offering a comprehensive snapshot of the reaction mixture at any given point. researchgate.net
The most common and powerful hyphenated techniques for this application include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). numberanalytics.comajpaonline.com The chromatographic component (LC or GC) separates the individual components of the reaction mixture (e.g., starting materials, intermediates, by-products, and the final product), while the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. nih.govajpaonline.com The use of tandem mass spectrometry (MS-MS) can further enhance structural elucidation of unknown impurities. nih.govresearchgate.net This level of detailed analysis is crucial for impurity profiling and ensuring the reaction proceeds cleanly to the desired product. numberanalytics.com
Table 2: Application of Hyphenated Techniques in 4,4'-Dicyanodiphenylmethane Synthesis
| Technique | Separation Principle | Detection Principle | Primary Application |
|---|---|---|---|
| GC-MS | Volatility and polarity | Mass-to-charge ratio | Analysis of volatile and thermally stable reactants, intermediates, and impurities. ajpaonline.com |
| LC-MS | Polarity and affinity | Mass-to-charge ratio | Analysis of non-volatile or thermally labile compounds, including impurities and the final product. nih.govnumberanalytics.com |
| LC-NMR | Polarity and affinity | Nuclear magnetic resonance | Detailed structural elucidation of unknown compounds without the need for isolation. researchgate.net |
| LC-UV-MS | Polarity and affinity | UV absorbance and mass | Rapid screening and quantification of known and unknown compounds in complex mixtures. nih.govresearchgate.net |
Miniaturized and Portable Analytical Devices
A significant trend in process analytical technology (PAT) is the development of miniaturized and portable analytical devices. omicsonline.org These instruments bring the analysis directly to the production line, enabling real-time, on-site monitoring and eliminating the delays associated with sending samples to a central quality control laboratory. longdom.org This shift is driven by advances in microfabrication, nanotechnology, and microfluidics. omicsonline.orgspectroscopyonline.com
For the manufacturing of 4,4'-Dicyanodiphenylmethane, portable spectrometers (e.g., Raman, Near-Infrared) and handheld mass spectrometers could be implemented. longdom.orgwiley.com These devices can monitor reaction kinetics, reagent consumption, and product formation in real time. For example, a probe could be inserted directly into the reactor to track the disappearance of a reactant's spectral signature and the appearance of the product's signature. This immediate feedback allows for tighter process control, quicker detection of deviations, and more efficient process development. longdom.org
Cradle-to-Cradle Design and Circular Economy Principles for Chemical Manufacturing
The pharmaceutical industry is increasingly adopting sustainability principles to reduce its environmental footprint. pharmamanufacturing.com The concepts of Cradle-to-Cradle (C2C) design and the circular economy represent a paradigm shift from a linear "take-make-dispose" model to a circular one where waste is minimized and materials are kept in use for as long as possible. altlaboratories.comresearchoutreach.org
Applying these principles to the synthesis of 4,4'-Dicyanodiphenylmethane involves a holistic approach. It begins at the design phase, where the entire lifecycle of the product is considered. businesschemistry.orgfiveable.me The goal is to create systems that are not only efficient but also essentially waste-free. wikipedia.org This includes using greener solvents, improving energy efficiency, and designing processes where by-products from one step can be utilized as inputs for another, either within the same process or in a different one. altlaboratories.comsustainability-directory.com While challenging within a highly regulated industry, the adoption of circular principles can enhance resource security, reduce environmental impact, and provide long-term economic value. efpia.euefpia.eu
Sustainable Sourcing of Raw Materials
The foundation of a sustainable manufacturing process is the responsible sourcing of its starting materials. For 4,4'-Dicyanodiphenylmethane, this involves ensuring that its chemical precursors are procured from suppliers who adhere to sustainable and ethical practices. ncc.ie Key considerations include the supplier's environmental impact, use of green chemistry principles, and transparency throughout the supply chain. ncc.iebasf.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| 4,4'-Dicyanodiphenylmethane | Primary subject; chemical intermediate for Letrozole |
| Letrozole | End-product pharmaceutical agent |
| Diphenylmethane | Potential precursor category |
End-of-Life Management and Product Lifecycle Assessment
The end-of-life management and comprehensive lifecycle assessment of chemical intermediates like 4,4'-Dicyanodiphenylmethane, a key precursor in the synthesis of Letrozole, present significant challenges and opportunities for the pharmaceutical industry. As the sector moves towards greater environmental sustainability, understanding the full environmental footprint of its products, from raw material extraction to final disposal ("cradle-to-grave"), is becoming increasingly critical. wbcsd.org However, detailed public data on specific intermediates often remains scarce, making a complete assessment difficult. researchgate.nettue.nl
The management of 4,4'-Dicyanodiphenylmethane at the end of its useful life primarily pertains to the disposal of manufacturing waste streams and unused or off-spec material. As a complex organic molecule, its waste is typically classified as industrial or hazardous chemical waste, necessitating specialized handling and disposal protocols to prevent environmental contamination. canadianempirerecycling.comcleanway.com.au The primary challenges in its end-of-life management include the complexity of the waste generated during multi-step pharmaceutical syntheses and adherence to stringent regulatory requirements for hazardous materials. canadianempirerecycling.comnovus-environmental.co.uk
A Product Lifecycle Assessment (LCA) for a chemical intermediate like 4,4'-Dicyanodiphenylmethane evaluates the environmental impacts across all stages of its existence. While a complete LCA is not publicly available for this specific compound, general assessments of Active Pharmaceutical Ingredient (API) production provide valuable context. Research indicates that the production of pharmaceuticals has a substantially higher environmental impact on a kilogram-per-kilogram basis than basic chemicals. For example, one study found that an API had a Global Warming Potential (GWP) 25 times higher than that of an average basic chemical, largely due to the energy-intensive nature of complex chemical transformations and purifications.
The major hurdles in conducting a precise LCA for 4,4'-Dicyanodiphenylmethane include the general lack of available life cycle inventory (LCI) data for fine chemical intermediates and the proprietary nature of many manufacturing processes. researchgate.nettue.nl Solvents often constitute the largest portion of mass intensity in such processes, highlighting a critical area for optimization to reduce environmental burden. tue.nl
Future research must focus on bridging these data gaps. A dedicated "cradle-to-gate" LCA would be the first step, quantifying the resource consumption and emissions associated with the synthesis of 4,4'-Dicyanodiphenylmethane. This would allow for the identification of environmental hotspots in its production chain. Furthermore, embracing green chemistry principles could lead to the development of alternative synthesis pathways for Letrozole that generate less waste or use more environmentally benign solvents, thereby reducing the end-of-life impact of the intermediates involved. researchgate.net While the direct recycling of a specific intermediate like 4,4'-Dicyanodiphenylmethane may not be feasible, research into the recovery of valuable materials from the waste stream or the development of less hazardous degradation pathways is a crucial future direction. The nitrile functional groups, for instance, offer chemical reactivity that could potentially be harnessed in novel waste valorization strategies.
Data Tables
Table 1: Conceptual Framework for Product Lifecycle Assessment (LCA) of 4,4'-Dicyanodiphenylmethane
This table outlines the key stages and considerations that would be included in a comprehensive LCA for the intermediate 4,4'-Dicyanodiphenylmethane.
| Lifecycle Stage | Key Processes & Inputs | Potential Environmental Outputs & Impacts | Data & Research Gaps |
| Cradle-to-Gate (Intermediate Production) | Raw material extraction; Synthesis of precursors; Manufacturing of 4,4'-Dicyanodiphenylmethane; Energy consumption (electricity, heat); Solvent use. | Atmospheric emissions (e.g., CO2, VOCs); Water consumption and effluent; Solid waste generation; Resource depletion. | Specific LCI data for precursors; Energy mix of manufacturing facilities; Detailed process efficiency data. |
| Gate-to-Gate (Use in Letrozole Synthesis) | Transportation to pharmaceutical plant; Use as a reactant in subsequent chemical steps; Additional solvent and reagent use. | Process emissions from API synthesis; Generation of complex, multi-component waste streams; Potential for accidental releases. canadianempirerecycling.com | Proprietary information on the specific Letrozole synthesis process; Reaction yields and by-product formation rates. |
| End-of-Life (Waste Management) | Disposal of off-spec/expired 4,4'-Dicyanodiphenylmethane; Treatment of industrial waste streams from synthesis (e.g., incineration, chemical treatment). | Emissions from waste treatment (e.g., NOx, SOx from incineration); Leachate from landfilling (if not properly managed); Energy consumption for waste treatment. | Data on the degradability of the compound under various disposal conditions; Efficacy of different waste treatment technologies for this specific waste stream. |
Q & A
Q. What are the key synthetic pathways for 4,4-Dicyanodiphenylmethane, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves condensation reactions between aromatic aldehydes and nitrile-containing precursors under reflux conditions. For example, a modified approach could use substituted benzaldehyde derivatives (e.g., methyl 4-formylbenzoate dimethyl acetal) reacted with triazole intermediates in absolute ethanol with glacial acetic acid as a catalyst. Key parameters include:
- Solvent choice : Ethanol or DMSO for solubility and reactivity .
- Reaction time : Extended reflux (≥4 hours) to ensure completion .
- Purification : Recrystallization using water-ethanol mixtures to isolate the product with ~65% yield .
Optimization involves adjusting stoichiometry, temperature (e.g., 141–143°C for crystallization), and catalyst concentration to minimize side reactions.
Q. How is 4,4-Dicyanodiphenylmethane characterized using spectroscopic methods to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and nitrile groups at δ 120–125 ppm in NMR) .
- Infrared (IR) Spectroscopy : Confirm nitrile stretching vibrations (~2200–2250 cm) and aromatic C-H bends (~800 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHN) .
Cross-validation with elemental analysis ensures purity (>98%) and absence of residual solvents.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to 4,4-Dicyanodiphenylmethane’s activity across different experimental models?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Dose-response standardization : Use a unified concentration range (e.g., 1 nM–100 µM) across models to compare IC values .
- Time-series analysis : Track activity at multiple intervals (e.g., 1 week vs. 1 year) to distinguish short-term efficacy from long-term toxicity .
- Meta-analysis : Apply computational tools to harmonize datasets, as seen in receptor-response model studies where hybrid wet-lab and computational metrics resolve feature clustering discrepancies .
Q. What computational approaches (e.g., DFT, MD simulations) are employed to study the molecular interactions of 4,4-Dicyanodiphenylmethane with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with aromatase enzymes. Correlate charge distribution with inhibitory activity .
- Molecular Dynamics (MD) Simulations : Model binding stability in Letrozole’s target (cytochrome P450 19A1) using force fields (e.g., CHARMM) to assess conformational changes over 100-ns trajectories .
- Docking Studies : Use AutoDock Vina to predict binding affinities (∆G values) between the dicyano group and heme iron in aromatase .
Q. What methodologies are recommended for impurity profiling and quantification during Letrozole synthesis involving 4,4-Dicyanodiphenylmethane?
Methodological Answer:
- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate 4,4-Dicyanodiphenylmethane from impurities like 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)-dibenzonitrile. Retention time: ~8.2 minutes .
- LC-MS/MS : Quantify trace impurities (≤0.1%) using MRM transitions specific to impurity masses (e.g., m/z 299 → 211 for triazole derivatives) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
Q. How can researchers design experiments to analyze the stability of 4,4-Dicyanodiphenylmethane under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via periodic HPLC analysis .
- Photostability : Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² of UV to assess photodegradation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) to recommend storage below 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
